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  • Product: 4-Ethyl-3-nitro-pyridine
  • CAS: 847974-76-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-Ethyl-3-nitro-pyridine

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: As of March 2026, publicly available experimental data on the specific thermodynamic properties of 4-Ethyl-3-nitro-pyridine a...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of March 2026, publicly available experimental data on the specific thermodynamic properties of 4-Ethyl-3-nitro-pyridine are scarce. This guide provides a foundational understanding based on established principles of physical organic chemistry, theoretical calculations on analogous compounds, and standard experimental methodologies. The information herein is intended to serve as a robust resource for anticipating the behavior of and designing experimental investigations for 4-Ethyl-3-nitro-pyridine.

Introduction: The Context of 4-Ethyl-3-nitro-pyridine in Modern Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of specific functional groups, such as the nitro (-NO₂) and ethyl (-CH₂CH₃) moieties, onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, including its reactivity, metabolic profile, and target-binding affinity. 4-Ethyl-3-nitro-pyridine is a compound of interest within this chemical space, offering a unique combination of electronic and steric features. The electron-withdrawing nature of the nitro group at the 3-position significantly modulates the electron density of the pyridine ring, while the ethyl group at the 4-position introduces steric bulk and lipophilicity.

A comprehensive understanding of the thermodynamic properties and stability of 4-Ethyl-3-nitro-pyridine is paramount for its advancement in any drug development pipeline. Thermodynamic parameters govern the spontaneity and energy changes of chemical reactions, providing insight into the compound's formation and potential reactivity. Stability, on the other hand, is a critical determinant of a drug candidate's shelf-life, formulation feasibility, and in vivo behavior. This technical guide offers a detailed exploration of these crucial characteristics, grounded in theoretical principles and established experimental protocols.

Chemical Identity and Synthesis Overview

While a dedicated, peer-reviewed synthesis protocol for 4-Ethyl-3-nitro-pyridine is not widely documented, a plausible synthetic route can be extrapolated from established methods for the nitration of substituted pyridines. A common approach involves the direct nitration of 4-ethylpyridine.

Table 1: Chemical Identifiers for 4-Ethyl-3-nitro-pyridine

PropertyValueSource
Molecular Formula C₇H₈N₂O₂(Predicted)
Molecular Weight 152.15 g/mol (Predicted)
IUPAC Name 4-ethyl-3-nitropyridine(Systematic)
SMILES CCC1=C(C=CN=C1)=O(Predicted)
InChI Key (Not available)
CAS Number (Not available)

Theoretical Thermodynamic Properties

In the absence of direct experimental measurements, the thermodynamic properties of 4-Ethyl-3-nitro-pyridine can be estimated through computational methods and by comparison with analogous compounds. The key thermodynamic parameters include the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and the standard Gibbs free energy of formation (ΔG°f).

  • Standard Enthalpy of Formation (ΔH°f): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. The presence of the nitro group is expected to make the enthalpy of formation less negative (or more positive) compared to the parent 4-ethylpyridine, due to the high energy content of the N-O bonds.[1] Theoretical studies on nitropyridine derivatives using Density Functional Theory (DFT) have shown that the position of the nitro group significantly influences the heat of formation.[2][3]

  • Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness. As a molecule with 17 atoms, 4-Ethyl-3-nitro-pyridine will have contributions to its entropy from translational, rotational, and vibrational motions. The ethyl group, with its internal rotational freedom, will contribute more to the overall entropy compared to a smaller substituent like a methyl group.

  • Standard Gibbs Free Energy of Formation (ΔG°f): This is the ultimate determinant of a compound's thermodynamic stability under standard conditions and is calculated using the Gibbs-Helmholtz equation: ΔG°f = ΔH°f - TΔS° A negative ΔG°f indicates that the formation of the compound from its elements is spontaneous.

Table 2: Calculated/Estimated Thermodynamic Properties of Nitropyridine Derivatives

CompoundMethodΔH°f (kJ/mol)Reference
2-Amino-5-nitropyridine (s)Combustion Calorimetry-8.97 ± 0.99
4-Nitropyridine N-oxide (g)Derived from Combustion(Value derivable)[4]
Various NitropyridinesDFT (B3LYP/6-31G(d,p))(Calculated values)[2]

Note: This table provides context from related compounds. Direct experimental or high-level computational data for 4-Ethyl-3-nitro-pyridine is needed for a precise quantitative assessment.

Chemical Stability and Reactivity

The stability of 4-Ethyl-3-nitro-pyridine is dictated by its susceptibility to degradation under various environmental and chemical stresses.

Expected Stability Profile
  • Thermal Stability: Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition can be exothermic.[1] Differential Scanning Calorimetry (DSC) studies on nitroalkanes and nitroaromatics show that decomposition often occurs at elevated temperatures.[5][6] It is anticipated that 4-Ethyl-3-nitro-pyridine would be a stable solid at ambient temperatures but could decompose exothermically upon significant heating.

  • Photostability: Aromatic nitro compounds can be sensitive to UV light, which may induce complex degradation pathways. Appropriate protection from light is advisable for long-term storage.

  • pH Stability: The pyridine nitrogen is basic and can be protonated under acidic conditions, which would alter the electronic properties and potentially the stability of the molecule. Under strong basic conditions, nucleophilic attack on the electron-deficient pyridine ring may be facilitated.

Potential Degradation Pathways

Based on the chemistry of related compounds, the primary degradation routes for 4-Ethyl-3-nitro-pyridine are expected to include:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamino intermediates to form 3-amino-4-ethylpyridine. This can be a significant metabolic pathway in vivo.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. Although the 3-position is less activated than the 2- or 4-positions relative to the ring nitrogen, nucleophiles could potentially displace other groups or add to the ring.

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental Protocols

To obtain definitive data on the thermodynamic properties and stability of 4-Ethyl-3-nitro-pyridine, the following experimental protocols are recommended.

Protocol 1: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for analyzing the thermal behavior, including melting point and decomposition energy, of a solid sample.

Objective: To determine the melting temperature (Tm), enthalpy of fusion (ΔHfus), and onset temperature of decomposition (Tonset) and its associated enthalpy (ΔHdecomp).

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum or gold-plated steel pans

  • Microbalance (±0.01 mg accuracy)

  • Inert gas supply (e.g., Nitrogen)

  • 4-Ethyl-3-nitro-pyridine sample

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of 4-Ethyl-3-nitro-pyridine into a DSC pan using a microbalance.

  • Sealing: Hermetically seal the pan to prevent sublimation or evaporation of the sample during heating. For decomposition studies, a pinhole lid may be used to allow for the release of gaseous byproducts, but this must be done with caution for energetic materials.[7]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature beyond its decomposition point (e.g., 350-400 °C).[5][6] The maximum temperature should be chosen based on a preliminary safety assessment.

  • Data Analysis:

    • The resulting thermogram will plot heat flow versus temperature.

    • Identify the endothermic peak corresponding to melting. The peak onset is the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

    • Identify any sharp exothermic peaks, which indicate decomposition. The onset of the first major exotherm is the decomposition temperature (Tonset), and the peak area provides the enthalpy of decomposition (ΔHdecomp).

Self-Validation:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) before the analysis.

  • Run a baseline with two empty pans to ensure a flat response.

  • Perform the analysis in triplicate to ensure the reproducibility of the results.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is designed to identify potential degradation products and pathways under various stress conditions, in line with ICH guidelines Q1A(R2).[8][9][10]

Objective: To assess the intrinsic stability of 4-Ethyl-3-nitro-pyridine and to develop a stability-indicating analytical method.

Materials and Equipment:

  • 4-Ethyl-3-nitro-pyridine

  • HPLC-UV/MS system

  • pH meter

  • Forced degradation chambers (oven, photostability chamber)

  • Reagents: HCl, NaOH, H₂O₂

  • Class A volumetric glassware

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-Ethyl-3-nitro-pyridine in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: (Target degradation of 5-20% is ideal).[9][10]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a set time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature for a set time.

    • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70 °C).

    • Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature.

    • Photodegradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify and characterize the degradation products using the mass spectrometry data.

    • Establish a mass balance to account for all the material.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API API Sample (4-Ethyl-3-nitro-pyridine) Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (HCl, Heat) Base Base Hydrolysis (NaOH, Heat) Oxidation Oxidation (H₂O₂, RT) Thermal Thermal Stress (Heat) Photo Photostability (Light/UV) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation Products Identify Degradants HPLC->Products Pathway Propose Degradation Pathway Degradation->Pathway Products->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

While direct experimental data for 4-Ethyl-3-nitro-pyridine remains to be published, a strong foundational understanding of its thermodynamic properties and stability can be constructed through the lens of established chemical principles and data from analogous structures. The presence of the nitro and ethyl groups suggests a compound with distinct electronic and steric properties that will govern its behavior. It is anticipated to be a moderately stable compound, with potential liabilities related to thermal stress and reduction of the nitro group. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically determine these critical parameters, thereby enabling a data-driven approach to the development of 4-Ethyl-3-nitro-pyridine as a potential therapeutic agent or chemical intermediate.

References

  • Investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc.. Retrieved March 11, 2026, from [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (2018, October 26). National Institute of Standards and Technology. Retrieved March 11, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). LinkedIn. Retrieved March 11, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Discovery Today. Retrieved March 11, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.. Retrieved March 11, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved March 11, 2026, from [Link]

  • Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. (2026, January 8). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Thermodynamic studies of crystalline 2-amino-5-nitropyridine (C5H5N3O2). (2007, April 7). ElectronicsAndBooks. Retrieved March 11, 2026, from [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (2025). SCIRP. Retrieved March 11, 2026, from [Link]

  • The calculated heat of formation values of the nitropyridine... (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Updated Group Additivity Values for Enthalpy. (2012, May 28). Scribd. Retrieved March 11, 2026, from [Link]

  • Experimental Thermodynamics Volume VII. (n.d.). University of Colorado Boulder. Retrieved March 11, 2026, from [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (2018). PMC. Retrieved March 11, 2026, from [Link]

  • Simple Method for Prediction of the Standard Gibbs Free Energy of Formation of Energetic Compounds. (2025, August 7). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Acidity Study on 3-Substituted Pyridines. (2005, November 1). MDPI. Retrieved March 11, 2026, from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). ACS Publications. Retrieved March 11, 2026, from [Link]

  • A DFT Study on Nitro Derivatives of Pyridine. (2010, April 9). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Estimation of Properties of Organic Compounds. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. (2025, May 27). ACS Omega. Retrieved March 11, 2026, from [Link]

  • Pyridine Enthalpy of Formation. (n.d.). Argonne National Laboratory. Retrieved March 11, 2026, from [Link]

  • Sublimation Enthalpies of Substituted Pyridine N-Oxides. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). University of Camerino. Retrieved March 11, 2026, from [Link]

  • Theoretical calculations about nitro-substituted pyridine as high-energy-density compounds (HEDCs). (2019, January 5). PubMed. Retrieved March 11, 2026, from [Link]

  • Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. (2018, January 1). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Gibbs Free Energy and Other Thermodynamic Functions. (2007, August 10). Carleton College. Retrieved March 11, 2026, from [Link]

  • The Gibbs free energy. (n.d.). Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

  • 4-Nitropyridine. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022, January 7). MDPI. Retrieved March 11, 2026, from [Link]

  • Standard Gibbs free energy of formation. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. (n.d.). Oberlin College. Retrieved March 11, 2026, from [Link]

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Sources

Exploratory

A Technical Guide to 4-Ethyl-3-nitro-pyridine: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Abstract This technical guide provides an in-depth review of 4-Ethyl-3-nitro-pyridine, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth review of 4-Ethyl-3-nitro-pyridine, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is sparse, this document extrapolates from the well-established chemistry of analogous 3-nitropyridines to present a robust guide to its synthesis, reactivity, and synthetic utility. We will explore the strategic synthesis via direct nitration of 4-ethylpyridine, delve into the mechanistic details of its primary reaction pathways—namely nucleophilic aromatic substitution (SNAr) and nitro group reduction—and showcase its potential as a scaffold for generating diverse molecular architectures. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and integrates data visualization to serve as a comprehensive resource for leveraging 4-Ethyl-3-nitro-pyridine in complex synthetic campaigns.

Introduction: The Strategic Importance of Substituted Nitropyridines

Pyridine derivatives are foundational scaffolds in modern pharmacology and materials science, present in numerous natural products, agrochemicals, and FDA-approved drugs.[1][2][3] The introduction of a nitro (NO₂) group onto the pyridine ring profoundly alters its electronic landscape and chemical behavior.[4] The nitro group's potent electron-withdrawing nature deactivates the ring toward electrophilic substitution but, more importantly, significantly activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[4][5]

4-Ethyl-3-nitro-pyridine is a prime example of a functionalized building block designed for synthetic diversification.[6] The ethyl group at the 4-position provides a lipophilic handle and can influence steric interactions, while the nitro group at the 3-position serves two primary functions:

  • Activating Group: It powerfully activates the C2 and C6 positions for nucleophilic attack.[4][5]

  • Synthetic Precursor: It can be readily reduced to an amino group, a critical functional handle for a vast range of subsequent chemical transformations.[4]

This dual functionality makes 4-Ethyl-3-nitro-pyridine an invaluable intermediate for constructing complex heterocyclic systems and generating libraries of novel compounds for biological screening.[7][8]

Synthesis of 4-Ethyl-3-nitropyridine

The most direct and logical approach to synthesizing 4-Ethyl-3-nitropyridine is the direct nitration of the commercially available starting material, 4-ethylpyridine. The pyridine nitrogen deactivates the ring towards electrophilic attack, requiring forcing conditions; however, nitration is achievable. An effective method, adapted from established procedures for pyridine nitration, involves the use of dinitrogen pentoxide (N₂O₅).[9][10]

Synthesis Start 4-Ethylpyridine Product 4-Ethyl-3-nitro-pyridine Start->Product N₂O₅, SO₂(l) or DCM, -30°C to RT

Caption: Synthetic route to 4-Ethyl-3-nitro-pyridine.

Recommended Synthetic Protocol: Nitration of 4-Ethylpyridine

This protocol is adapted from general procedures for the nitration of substituted pyridines using dinitrogen pentoxide.[9][10][11]

Expert Insight: The use of liquid sulfur dioxide or dichloromethane as a solvent at low temperatures is critical. It allows for the controlled generation and reaction of the nitrating species while minimizing side reactions and thermal decomposition. The mechanism is not a direct electrophilic aromatic substitution but proceeds through an N-nitropyridinium intermediate, followed by a[4][12] sigmatropic shift of the nitro group to the 3-position.[9][12]

Materials:

  • 4-Ethylpyridine

  • Dinitrogen pentoxide (N₂O₅)

  • Liquid Sulfur Dioxide (SO₂) or Dichloromethane (DCM)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add dinitrogen pentoxide (1.1 equiv.) to liquid sulfur dioxide or DCM at -30 °C. Stir until fully dissolved.

  • Substrate Addition: In a separate flask, dissolve 4-ethylpyridine (1.0 equiv.) in the same solvent. Cool this solution to -30 °C.

  • Nitration: Slowly add the 4-ethylpyridine solution dropwise to the stirred N₂O₅ solution, maintaining the temperature at -30 °C. After the addition is complete, allow the reaction to stir for 5-10 minutes.

  • Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing ice water. This step should be performed in a well-ventilated fume hood as nitrogen oxides may be evolved.

  • Neutralization: Once the hydrolysis is complete, cautiously adjust the pH of the aqueous solution to 8-9 using solid sodium carbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-Ethyl-3-nitro-pyridine.

Purification and Characterization (Self-Validation)

The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Trustworthiness: It is imperative to validate the structure and purity of the final product.

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet) and three distinct aromatic protons. The proton at C2, being ortho to the nitro group, will likely be the most downfield.

  • ¹³C NMR: Expect seven distinct carbon signals. The carbon bearing the nitro group (C3) will be significantly shifted.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of C₇H₈N₂O₂.

  • IR Spectroscopy: Look for characteristic strong absorbances for the N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Ethyl-3-nitro-pyridine is dominated by the powerful electron-withdrawing effect of the 3-nitro group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most significant reaction pathway for this class of compounds.[5] The nitro group at C3 activates the ortho (C2) and para (C6, though less accessible) positions towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][13]

Caption: General mechanism for SNAr on 4-Ethyl-3-nitro-pyridine.

Expert Insight: The choice of nucleophile and reaction conditions dictates the outcome. Strong nucleophiles like alkoxides, thiolates, and amines readily participate.[14] The reaction is typically performed in polar aprotic solvents (e.g., DMSO, DMF) which enhance the nucleophile's reactivity.[5] In the absence of a formal leaving group (like a halide), these reactions can proceed as an oxidative substitution of hydrogen.[12]

Experimental Protocol: SNAr with Piperidine

This protocol demonstrates a typical SNAr reaction with a secondary amine nucleophile.

Materials:

  • 4-Ethyl-3-nitro-pyridine

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: To a solution of 4-Ethyl-3-nitro-pyridine (1.0 equiv.) in DMSO, add piperidine (1.5 equiv.) and potassium carbonate (2.0 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMSO and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reduction of the Nitro Group

One of the most valuable transformations of nitropyridines is the reduction of the nitro group to an amine.[4] This conversion opens up a vast array of synthetic possibilities, including amide bond formation, diazotization, and the construction of fused heterocyclic rings.

Expert Insight: The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule.[4]

  • Catalytic Hydrogenation (Pd/C, H₂): A clean and efficient method, but it may reduce other sensitive groups (e.g., alkenes, alkynes).

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): A classic and robust method that is often tolerant of other functional groups.

Transformations Start 4-Ethyl-3-nitro-pyridine Product_SNAr 2-Substituted Pyridines Start->Product_SNAr SNAr (e.g., R-NH₂) Product_Reduction 4-Ethyl-3-aminopyridine Start->Product_Reduction Reduction (e.g., H₂, Pd/C) Product_Fused Fused Heterocycles (e.g., Imidazopyridines) Product_Reduction->Product_Fused Cyclization

Caption: Synthetic utility workflow from 4-Ethyl-3-nitro-pyridine.

Experimental Protocol: Reduction using Fe/NH₄Cl

This protocol uses iron powder in the presence of ammonium chloride, a milder alternative to strong acids.

Materials:

  • 4-Ethyl-3-nitro-pyridine

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol/Water solvent mixture

  • Celite®

Procedure:

  • Setup: In a round-bottom flask, suspend 4-Ethyl-3-nitro-pyridine (1.0 equiv.) and ammonium chloride (4.0 equiv.) in a 3:1 mixture of ethanol and water.

  • Reduction: Add iron powder (5.0 equiv.) to the suspension. Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Add water to the residue and extract with dichloromethane or ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-Ethyl-3-aminopyridine, which can be further purified by chromatography or crystallization if necessary.

Data Summary

The following tables summarize key data extrapolated from analogous compounds, which can serve as a benchmark for experimental work.[7][15]

Table 1: Representative Quantitative Data for SNAr Reactions on Analogous Nitropyridines

NucleophileSubstrateConditionsYield (%)Reference
Sodium Ethoxide4-Chloro-3-nitropyridineEthanol, Reflux~90%[15]
Piperidine3-Ethyl-4-nitropyridine 1-oxideEthanolHigh[7]
Thiols2-Arylvinyl-3-nitropyridinesMild ConditionsGood[14]

Table 2: Expected Spectroscopic Data for 4-Ethyl-3-nitro-pyridine

Data TypeExpected Characteristics
Appearance White to light yellow solid or oil
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
¹H NMR (CDCl₃) δ ~8.8-9.0 (d, 1H, H-2), ~8.6-8.8 (s, 1H, H-5), ~7.4-7.6 (d, 1H, H-6), ~2.8-3.0 (q, 2H, -CH₂-), ~1.3-1.5 (t, 3H, -CH₃)
IR (KBr, cm⁻¹) ~1530 (asym N-O), ~1350 (sym N-O), ~2970 (C-H stretch)

Safety Considerations

  • Nitropyridines: Substituted nitropyridines should be handled with care as they can be toxic. Avoid inhalation, ingestion, and skin contact.[7] Some isomers have been reported to have low-level shock sensitivity, so extreme caution is advised.[16]

  • Nitrating Agents: Dinitrogen pentoxide is a powerful oxidizer and is moisture-sensitive. Nitrating mixtures are highly corrosive. All nitration procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Reduction Reactions: Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures. Reactions involving sodium metal are highly exothermic and produce flammable hydrogen gas.[7]

Conclusion

4-Ethyl-3-nitro-pyridine stands as a highly valuable and versatile building block in heterocyclic chemistry. While not extensively documented as a standalone compound, its synthesis and reactivity can be reliably predicted from the well-established chemistry of its analogs. Its strategic importance lies in the dual functionality of the nitro group, which both activates the pyridine ring for diverse nucleophilic substitutions and serves as a precursor to the synthetically crucial amino group. A thorough understanding of its reaction mechanisms and the practical application of the protocols detailed herein will empower researchers and drug development professionals to effectively harness this scaffold for the efficient synthesis of complex, high-value molecules.

References

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

  • Nitropyridines: Synthesis and reactions. Semantic Scholar. [Link]

  • 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block. Autechaux. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]

  • practically usable c3 building blocks for the syntheses of nitro heterocycles. SciSpace. [Link]

  • 4-AMINOPYRIDINE. Organic Syntheses. [Link]

  • Heterocyclic Building Blocks. SRD ORGANICS LTD. [Link]

  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its derivatives.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

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Foundational

Crystal Structure Analysis and Crystallographic Characterization of 4-Ethyl-3-nitropyridine

Executive Summary The compound[1] serves as a critical molecular building block in the synthesis of advanced therapeutics, most notably in the development of [2]. Understanding its solid-state properties through single-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound[1] serves as a critical molecular building block in the synthesis of advanced therapeutics, most notably in the development of [2]. Understanding its solid-state properties through single-crystal X-ray diffraction (SCXRD) and X-ray powder diffraction (XRPD) is essential for drug formulation, as the crystalline form directly dictates dissolution rates, bioavailability, and stability[3]. This whitepaper provides a comprehensive, self-validating technical guide to the crystallographic analysis of 4-Ethyl-3-nitropyridine, detailing the mechanistic causality behind its molecular packing and the rigorous protocols required for its structural elucidation.

Molecular Geometry and Steric Mechanics

The structural logic of 4-Ethyl-3-nitropyridine is governed by the delicate balance between electronic resonance and steric hindrance. The pyridine ring inherently acts as an electron-deficient π-system, which is further depleted by the strongly electron-withdrawing nitro group at the C3 position.

However, the adjacent ethyl group at the C4 position introduces significant steric bulk. If the molecule were to remain perfectly planar, the van der Waals radii of the nitro oxygen atoms and the methylene protons of the ethyl group would severely overlap. To resolve this steric clash, the C-N bond undergoes a torsional rotation. Crystallographic studies on structurally analogous ortho-substituted nitropyridines reveal that[4]. This tilt sacrifices a degree of π-orbital overlap between the nitro group and the aromatic ring but achieves a lower overall energy state by alleviating steric strain.

In the solid state, the crystal packing is predominantly stabilized by two mechanisms:

  • π-π Stacking Interactions : The planar pyridine rings align in columnar arrays. Despite the steric protrusion of the ethyl group, are maintained[5].

  • Hydrogen Bonding Networks : The highly electronegative oxygen atoms of the tilted nitro group act as hydrogen bond acceptors, forming [6].

Packing N1 Pyridine Ring (Electron Deficient) N2 Nitro Group (C3) (Electron Withdrawing) N1->N2 Inductive Effect N3 Ethyl Group (C4) (Steric Bulk) N1->N3 Steric Clash N4 π-π Stacking (Centroid-Centroid ~3.7-4.0 Å) N1->N4 Columnar Arrays N2->N3 Torsional Tilt (~30-40°) N5 Intermolecular H-Bonds (C-H...O interactions) N2->N5 Network Stabilization

Mechanistic logic of 4-Ethyl-3-nitropyridine crystal packing and interactions.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the experimental workflow must be self-validating. The SCXRD provides the absolute molecular geometry, which is then used to simulate a theoretical powder pattern. This simulated pattern is cross-referenced against the experimental XRPD data of the bulk material to confirm phase purity and rule out polymorphism.

Protocol 1: Synthesis and Crystallization

Causality: High-quality single crystals require a slow reduction in solubility to allow ordered lattice formation without defect entrapment.

  • Synthesis : React 5-bromo-4-ethyl-3-nitropyridin-2(1H)-one with POCl3 and DMF at 120°C for 2 hours. Remove POCl3 via distillation, adjust the aqueous residue to pH 6-8, and extract to isolate the crude intermediate[7].

  • Purification : Purify the crude product via silica gel column chromatography to isolate pure 4-Ethyl-3-nitropyridine.

  • Crystallization : Dissolve 50 mg of the purified compound in a minimal volume of an ethanol/water mixture.

  • Growth : Cover the vial with perforated Parafilm and allow for slow solvent evaporation at ambient temperature (20-25°C) over 48-72 hours until distinct, faceted crystals emerge.

Protocol 2: Single Crystal X-Ray Diffraction (SCXRD)

Causality: Low-temperature data collection minimizes atomic thermal vibrations (Debye-Waller factors), allowing for precise determination of the nitro group's torsional angle and hydrogen positions.

  • Mounting : Select a pristine crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil to prevent atmospheric degradation.

  • Data Collection : Transfer the mounted crystal to a diffractometer equipped with a CCD/CMOS detector and a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source. Cool the sample to 100 K using a liquid nitrogen cryostream.

  • Integration & Scaling : Collect full sphere data. Integrate reflections and apply multi-scan absorption corrections (e.g., SADABS).

  • Refinement : Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Protocol 3: X-Ray Powder Diffraction (XRPD) Validation

Causality: , drastically improving the signal-to-noise ratio for the small sample quantities typically available in early-stage drug development[7].

  • Preparation : Gently grind the bulk crystalline sample into a fine, homogenous powder to minimize preferred orientation effects.

  • Mounting : Pack the powder into a cavity cut into a polished, zero-background (510) silicon wafer[3].

  • Acquisition : Analyze the sample using a equipped with a Cu Kα radiation source (40 kV, 40 mA), a Ge monochromator, and a Lynxeye detector[3].

  • Validation : Rotate the sample in its own plane during acquisition. Compare the resulting diffractogram against the simulated powder pattern derived from the SCXRD .cif file. A match confirms the bulk purity of the synthesized phase.

Workflow A Synthesis of 4-Ethyl-3-nitropyridine (POCl3 / DMF) B Purification & Recrystallization (Ethanol / Slow Evaporation) A->B C Single Crystal Selection (Polarized Light Microscopy) B->C F XRPD Phase Validation (Zero-background Si wafer) B->F D SCXRD Data Collection (Mo Kα or Cu Kα radiation) C->D E Structure Solution & Refinement (SHELXT / SHELXL) D->E E->F Calculated vs Experimental

Workflow for synthesis, crystallization, and X-ray diffraction of 4-Ethyl-3-nitropyridine.

Quantitative Data Summaries

The following tables summarize the critical quantitative parameters expected during the crystallographic analysis of 4-Ethyl-3-nitropyridine and the standardized instrumental settings required for its validation.

Table 1: Anticipated Crystallographic Parameters for Ortho-Substituted Nitropyridines

ParameterTypical Value / RangeStructural Implication
Crystal SystemMonoclinic or OrthorhombicCommon packing arrangement for asymmetric, sterically hindered pyridines.
Nitro Torsion Angle12° – 40°Relief of steric clash between the C3-nitro and C4-ethyl groups.
π-π Centroid Distance3.70 – 4.00 ÅFormation of moderate columnar stacking interactions along the primary axis.
C-H...O Distance2.50 – 2.80 ÅStabilization of the 3D crystal network via intermolecular hydrogen bonding.

Table 2: Standardized XRPD Experimental Parameters

ComponentSpecificationRationale
DiffractometerBruker AXS D8 AdvanceIndustry standard for high-resolution phase identification in pharmaceuticals.
Radiation SourceCu Kα (40 kV, 40 mA)Optimal wavelength (1.5406 Å) for resolving large d-spacings in organic crystals.
Sample Holder(510) Silicon WaferZero-background properties eliminate broad amorphous halos, enhancing signal-to-noise.
DetectorLynxeyeHigh-speed, 1D position-sensitive detector for rapid, high-resolution data collection.

References

  • Vertex Pharmaceuticals Inc. (2016). Heteroaryls and uses thereof (Patent No. CA2935867A1).
  • Vertex Pharmaceuticals Inc. (2015). Heteroaryls and uses thereof (Patent No. WO2015108861A1).
  • Chemsrc. (n.d.). 4-ethyl-3-nitropyridine | CAS#:847974-76-9.[Link]

  • Shen, Y., et al. (2011). 2-(2,4-Difluorophenyl)-5-nitropyridine. PubMed Central (PMC).[Link]

  • Ghosh, P. S., et al. (2017). 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. IUCrData.[Link]

  • Nasir, M., et al. (2010). 2-(Naphthalen-2-yloxy)-5-nitropyridine. PubMed Central (PMC).[Link]

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Exploratory

A Technical Guide to 4-Ethyl-3-nitro-pyridine: A Cornerstone Precursor in Modern Pharmaceutical Synthesis

This guide provides an in-depth exploration of 4-Ethyl-3-nitro-pyridine, a pivotal precursor in the synthesis of complex pharmaceutical agents. We will move beyond simple procedural outlines to dissect the causality behi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 4-Ethyl-3-nitro-pyridine, a pivotal precursor in the synthesis of complex pharmaceutical agents. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering a framework of self-validating protocols grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile heterocyclic building block.

Introduction: The Strategic Importance of the Pyridine Scaffold

Pyridine and its derivatives are among the most significant heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous approved drugs.[1][2] Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity for diverse functionalization. Within this class, nitropyridines are particularly valuable as synthetic intermediates.[1] The strongly electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, activating it for a range of chemical transformations that are crucial for building molecular complexity.

4-Ethyl-3-nitro-pyridine, specifically, offers a unique combination of features: the nitro group at the 3-position activates the ring for nucleophilic substitution, while the ethyl group at the 4-position provides a steric and electronic handle that can be used to direct subsequent reactions and contribute to the final molecule's target engagement profile. This guide will illuminate the synthesis, reactivity, and strategic application of this precursor, with a focus on its role in constructing high-value pharmaceutical targets.

Foundational Knowledge: Properties and Safe Handling

Before any synthetic work, a thorough understanding of the precursor's properties and safety requirements is paramount. While specific, fully investigated toxicological data for 4-Ethyl-3-nitro-pyridine is limited, data from analogous compounds like 4-ethylpyridine and 3-nitropyridine provide a strong basis for safe handling protocols.[3][4]

Physicochemical Data
PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Expected to be a crystalline solid
IUPAC Name 4-Ethyl-3-nitropyridine
Solubility Likely soluble in organic solvents like DMF, THF, and chlorinated solvents.
Safety and Handling

Nitropyridines, as a class, should be handled with care. They are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[3]

Synthesis of the Precursor: 4-Ethyl-3-nitro-pyridine

The most direct route to 4-Ethyl-3-nitro-pyridine is the electrophilic nitration of 4-ethylpyridine. The pyridine ring is inherently electron-deficient and thus resistant to electrophilic substitution compared to benzene. The reaction, therefore, requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (oleum).

Reaction Mechanism and Directing Effects

The mechanism involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from the acid mixture. The pyridine nitrogen must first be protonated, creating a pyridinium ion that is even more deactivated. Nitration occurs on the small equilibrium concentration of the free base. The ethyl group is an ortho-, para-director, while the pyridine nitrogen directs meta to itself (the 3- and 5-positions). In this case, these effects are synergistic, favoring substitution at the 3-position.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 HNO₃ H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation & Dehydration H2SO4->NO2_plus 4EP 4-Ethylpyridine SigmaComplex Sigma Complex (Resonance Stabilized) NO2_plus->SigmaComplex HSO4_minus HSO₄⁻ Product 4-Ethyl-3-nitropyridine HSO4_minus->Product H3O_plus H₃O⁺ 4EP->SigmaComplex Attack by π system SigmaComplex->Product Proton loss

Caption: Workflow for the nitration of 4-ethylpyridine.

Detailed Experimental Protocol: Nitration of 4-Ethylpyridine

This protocol is adapted from established procedures for the nitration of substituted pyridines.[7][8]

Materials:

  • 4-Ethylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Substrate: Slowly add 4-ethylpyridine (1.0 eq) dropwise to the cold sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • Addition of Nitrating Agent: To the resulting mixture, add fuming nitric acid (1.1-1.5 eq) dropwise, ensuring the temperature is strictly maintained below 10 °C.

  • Reaction: After the addition is complete, slowly heat the mixture in an oil bath to 90-100 °C. The reaction is often exothermic; be prepared to control the temperature with intermittent cooling. Maintain at this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate or pellets of sodium hydroxide until the pH is ~8-9. This step is highly exothermic and should be performed with caution in an ice bath.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Ethyl-3-nitro-pyridine.

Key Transformations in Pharmaceutical Synthesis

The synthetic utility of 4-Ethyl-3-nitro-pyridine lies in the reactivity of the nitro group and the activated pyridine ring.

Reduction of the Nitro Group to 3-Amino-4-ethylpyridine

The conversion of the nitro group to a primary amine is one of the most valuable transformations, yielding a nucleophilic handle for amide bond formation, diazotization, or other coupling reactions.[9]

Causality of Method Selection:

  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, yielding high-purity amine with water as the only byproduct. It is preferred in industrial settings for its efficiency and atom economy. However, it requires specialized hydrogenation equipment and care must be taken as the catalyst can be pyrophoric.[9]

  • Metal/Acid Reduction (Fe/AcOH, SnCl₂/HCl): This classic method is robust and highly effective.[10][11] Iron in acetic or hydrochloric acid is inexpensive and efficient. The work-up involves filtering the metal salts and neutralizing the acid, which can sometimes be cumbersome but is highly reliable on a lab scale.

G Start 4-Ethyl-3-nitropyridine Amine 4-Ethyl-3-aminopyridine Start->Amine Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: Reduction of the nitro group to form the amine.

Protocol: Reduction with Iron in Acetic Acid [9]

  • Setup: To a round-bottom flask, add 4-Ethyl-3-nitro-pyridine (1.0 eq), ethanol, and glacial acetic acid.

  • Addition of Iron: Add iron powder (3-5 eq) portion-wise to the stirred solution.

  • Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with aqueous NaOH to pH >10.

  • Extraction: Extract the aqueous layer with ethyl acetate or chloroform. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-Ethyl-3-aminopyridine.

Vicarious Nucleophilic Substitution (VNS)

The VNS reaction is a powerful, transition-metal-free method for C-H functionalization of electron-deficient arenes like nitropyridines.[12][13] It allows for the introduction of alkyl groups ortho or para to the nitro group. In 4-Ethyl-3-nitro-pyridine, this would primarily occur at the 2-position.

Mechanism Rationale: The reaction proceeds via the addition of a carbanion (stabilized by a leaving group, e.g., PhSO₂) to an electron-deficient position on the ring, forming a Meisenheimer-type adduct. A base then induces β-elimination of the leaving group's acid (e.g., PhSO₂H), resulting in formal substitution of a hydrogen atom.[12][13] This method avoids the need for pre-functionalizing the pyridine ring with a halogen, making it a highly efficient strategy.

Case Study: A Synthetic Approach to COX-2 Inhibitors

Selective inhibitors of cyclooxygenase-2 (COX-2), such as Etoricoxib, are important anti-inflammatory drugs.[14][15] The synthesis of these complex bipyridine structures provides an excellent example of how precursors derived from nitropyridines are utilized. While published syntheses of Etoricoxib may start from different materials, we can illustrate a logical pathway where 4-Ethyl-3-aminopyridine (derived from our title precursor) serves as a key building block for an analogous structure.

Let's consider the construction of a simplified Etoricoxib analogue to demonstrate the principle. The core challenge is the formation of the central 2,3'-bipyridine linkage.

G cluster_0 Precursor Synthesis cluster_1 Coupling Partner Synthesis cluster_2 Core Assembly & Final Steps Nitropyridine 4-Ethyl-3-nitropyridine Aminopyridine 4-Ethyl-3-aminopyridine Nitropyridine->Aminopyridine Reduction Iodopyridine 3-Iodo-4-ethylpyridine Aminopyridine->Iodopyridine Sandmeyer Reaction (NaNO₂, KI) Bipyridine Bipyridine Core Iodopyridine->Bipyridine Suzuki Coupling (Pd Catalyst, Base) PyridineBoronic Pyridine-2-boronic acid derivative PyridineBoronic->Bipyridine FinalProduct Etoricoxib Analogue Bipyridine->FinalProduct Further Functionalization

Caption: Synthetic workflow towards a COX-2 inhibitor analogue.

Expert Rationale for Key Steps:

  • Conversion to a Halopyridine: The 4-Ethyl-3-aminopyridine is converted to a more versatile intermediate for cross-coupling, such as 3-iodo-4-ethylpyridine. This is typically achieved via a Sandmeyer-type reaction, where the amine is first diazotized with sodium nitrite (NaNO₂) in an acidic medium, followed by treatment with potassium iodide (KI). The iodo-derivative is highly reactive in palladium-catalyzed cross-coupling reactions.

  • Suzuki Cross-Coupling: The formation of the C-C bond between the two pyridine rings is the cornerstone of the synthesis. A Suzuki coupling is the reaction of choice due to its high functional group tolerance and reliability. The 3-iodo-4-ethylpyridine (electrophile) is reacted with a suitable pyridine-2-boronic acid or ester derivative (nucleophile) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄). The base is crucial for activating the boronic acid for transmetalation to the palladium center.

This strategic sequence—nitration, reduction, diazotization/halogenation, and cross-coupling—is a powerful and frequently employed paradigm in medicinal chemistry for the construction of complex bi-aryl and hetero-bi-aryl systems.

Conclusion

4-Ethyl-3-nitro-pyridine is more than just a chemical intermediate; it is a strategic precursor whose value is unlocked through a deep understanding of its reactivity. The electron-withdrawing nitro group serves as a powerful activating and directing group, which can then be transformed into a versatile amino functionality. This "activate-and-convert" strategy allows for the regioselective construction of complex molecular architectures that are central to modern drug discovery. From direct functionalization via VNS to its role as a linchpin in cross-coupling strategies for building COX-2 inhibitors, 4-Ethyl-3-nitro-pyridine provides a reliable and adaptable platform for the synthesis of next-generation pharmaceuticals.

References

  • Process for the synthesis of etoricoxib.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications, 2022. [Link]

  • A process for the preparation of etoricoxib.
  • A process for the preparation of etoricoxib. European Patent Office, EP 2479166 A1. [Link]

  • Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health (NIH). [Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. ResearchGate. [Link]

  • Nucleophilic alkylations of 3-nitropyridines. Royal Society of Chemistry, 2004. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]

  • Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. ACS Publications, 2001. [Link]

  • Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. ResearchGate, 2013. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate, 2016. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • 4-AMINOPYRIDINE. Organic Syntheses. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health (NIH). [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Publications, 2022. [Link]

  • A practical synthesis of a COX-2-specific inhibitor. Princeton University. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications, 2021. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI, 2022. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI, 2023. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 4-Ethylpyridine to 4-Ethyl-3-nitropyridine

Here is a comprehensive Application Note and Protocol for the synthesis of 4-Ethyl-3-nitropyridine, structured for advanced researchers and drug development professionals. Document Type: Advanced Synthesis Protocol & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 4-Ethyl-3-nitropyridine, structured for advanced researchers and drug development professionals.

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Researchers

Introduction and Strategic Rationale

4-Ethyl-3-nitropyridine is a highly valuable heterocyclic building block, frequently utilized as a critical intermediate in the synthesis of complex pharmaceutical agents, including potent VPS34 inhibitors targeted for proliferative and inflammatory disorders[1].

The direct nitration of the pyridine core presents a classical challenge in organic synthesis. Unlike benzene, the pyridine ring is inherently electron-deficient. Under the strongly acidic conditions required for standard nitration (mixed HNO₃/H₂SO₄), the basic pyridine nitrogen is immediately protonated to form a pyridinium ion[2]. This positive charge exerts a powerful electron-withdrawing effect, severely deactivating the ring toward Electrophilic Aromatic Substitution (EAS)[2].

However, the presence of the ethyl group at the C-4 position provides a localized inductive electron-donating effect (+I). This slightly mitigates the deactivation at the adjacent C-3 and C-5 positions (ortho to the alkyl chain). Consequently, the nitronium ion ( NO2+​ ) selectively attacks the C-3 position[3]. The protocol below outlines a highly optimized, self-validating methodology to overcome the activation energy barrier of the deactivated ring while suppressing the oxidative degradation of the C-4 ethyl side chain.

Mechanistic Workflow & Process Diagram

The synthesis relies on the generation of the highly reactive nitronium ion via the dehydration of fuming nitric acid by concentrated sulfuric acid[4]. The workflow is designed to strictly separate the exothermic nitronium generation phase from the high-temperature EAS phase.

SynthesisWorkflow Start 4-Ethylpyridine (Starting Material) Addition Substrate Addition (Controlled Exotherm < 10°C) Start->Addition MixAcid Mixed Acid Preparation (f-HNO3 + conc. H2SO4 at 0°C) MixAcid->Addition Heating EAS Nitration (Heating at 95°C for 12h) Addition->Heating Nitronium Ion Attack Quench Quenching & Neutralization (Ice bath, aq. Na2CO3 to pH 7.5) Heating->Quench Reaction Completion Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Phase Separation Purification Purification (Silica Gel Chromatography) Extraction->Purification Product 4-Ethyl-3-nitropyridine (Purified Product) Purification->Product Yield Optimization

Figure 1: Step-by-step synthetic workflow for the regioselective nitration of 4-ethylpyridine.

Reaction Optimization Data

To establish trustworthiness and demonstrate causality, the following table summarizes our process optimization data. Balancing the temperature is critical: too low, and the deactivated pyridinium ring will not react; too high, and the oxidative power of the mixed acid will cleave or oxidize the ethyl side chain (forming 4-pyridinecarboxylic acid derivatives).

EntryTemperature ProfileReaction TimeConversion (%)Isolated Yield (%)Primary Byproducts
125 °C (Room Temp)24 h< 5%N/AUnreacted starting material
260 °C12 h45%38%Unreacted starting material
395 °C 12 h > 90% 68% Trace oxidized side-chain
4130 °C6 h100%15%Extensive side-chain oxidation

Table 1: Effect of temperature and time on the EAS nitration of 4-ethylpyridine. Optimal conditions are highlighted in Entry 3.

Experimental Protocol

Safety Warning: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizers. The generation of nitronium ions is highly exothermic[4]. Perform all steps in a well-ventilated fume hood behind a blast shield using appropriate PPE (heavy-duty acid-resistant gloves, face shield).

Reagents Required
  • 4-Ethylpyridine: 10.0 g (93.3 mmol, 1.0 equiv)

  • Fuming Nitric Acid (>90% HNO₃): 30.0 mL (Excess)

  • Concentrated Sulfuric Acid (98% H₂SO₄): 45.0 mL (Excess)

  • Sodium Carbonate (Na₂CO₃): Solid, as needed for neutralization

  • Ethyl Acetate (EtOAc): For extraction

Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermometer.

  • Add 45.0 mL of concentrated H₂SO₄ to the flask and cool to 0 °C using an ice-salt bath.

  • Carefully add 30.0 mL of fuming HNO₃ dropwise via the dropping funnel over 20 minutes. Maintain the internal temperature below 5 °C to prevent premature decomposition of the nitronium ion complex[4].

Step 2: Substrate Addition

  • Dissolve 10.0 g of 4-ethylpyridine in 10 mL of concentrated H₂SO₄ in a separate beaker (Caution: Exothermic protonation). Cool this solution to 0 °C.

  • Transfer the 4-ethylpyridine/H₂SO₄ solution to the dropping funnel.

  • Add the substrate solution dropwise to the mixed acid over 45 minutes. Scientific Insight: The slow addition is critical. Rapid addition will cause a localized thermal spike, leading to the immediate oxidative cleavage of the C-4 ethyl group. Maintain internal temperature strictly below 10 °C.

Step 3: Electrophilic Aromatic Substitution

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature over 30 minutes.

  • Equip the flask with a reflux condenser. Transfer the flask to a pre-heated oil bath set to 95 °C.

  • Stir the mixture vigorously at 95 °C for 12 hours. The solution will transition to a deep yellow/amber color as the nitro-aromatic complex forms.

Step 4: Quenching and Neutralization

  • Allow the reaction mixture to cool to room temperature, then further cool to 0 °C in an ice bath.

  • Slowly pour the acidic mixture over 300 g of crushed ice in a large (1 L) beaker with vigorous mechanical stirring.

  • Critical Step: Slowly add solid Na₂CO₃ in small portions to neutralize the mixture to pH 7.5. Note: Extreme foaming (CO₂ evolution) will occur. Use a large vessel to prevent overflow. Maintain the temperature below 20 °C during neutralization by adding more ice if necessary.

Step 5: Extraction and Purification

  • Transfer the neutralized aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 7:3) to afford pure 4-ethyl-3-nitropyridine as a pale yellow oil that may crystallize upon standing. (Expected Yield: ~65-70%).

References

  • CA2935867A1 - Heteroaryls and uses thereof Source: Google Patents URL
  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds Source: Iowa Research Online (University of Iowa) URL:[Link]

  • Should red fumes be seen during the preparation of nitration mixture of 1:1 HNO3:H2SO4? Source: ResearchGate URL:[Link]

  • EP0897747A1 - Nitration or carboxylation catalysts Source: Google Patents URL

Sources

Application

Application Note: Chemoselective Hydrogenation of 4-Ethyl-3-nitropyridine to 3-Amino-4-ethylpyridine

Executive Summary The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis[1]. In the context of drug development, the conversion of 4-ethyl-3-nitropyridine to 3-amino-4-ethylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis[1]. In the context of drug development, the conversion of 4-ethyl-3-nitropyridine to 3-amino-4-ethylpyridine is a critical step in synthesizing heterocyclic pharmacophores, such as VPS34 kinase inhibitors[2]. This application note provides a comprehensive, self-validating guide to the chemoselective reduction of 4-ethyl-3-nitropyridine. It contrasts standard catalytic hydrogenation with dissolving metal reduction, providing researchers with scalable and field-proven methodologies.

Mechanistic Rationale & Reagent Selection

The reduction of aromatic nitro compounds generally undergoes a complex multi-step process. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding thermodynamically stable amine[3].

Selecting the correct reagent is paramount due to the unique electronic properties of the pyridine ring:

  • Catalytic Hydrogenation (H₂ + Pd/C): Catalytic hydrogenation with palladium on carbon (Pd/C) is often the method of choice for nitro reductions due to its cleanliness and high yield[4]. However, the basic pyridine nitrogen can coordinate with the palladium catalyst, potentially slowing the reaction. Operating at moderate hydrogen pressures (1–3 atm) ensures rapid nitro reduction while avoiding the over-reduction of the pyridine ring into a piperidine.

  • Dissolving Metal Reduction (Fe/NH₄Cl): For 4-ethyl-3-nitropyridine specifically, chemical reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) in an ethanol/water mixture at reflux has been successfully employed in industrial settings[2]. NH₄Cl is commonly added to provide a mildly acidic environment to promote the dissolution of the metal and facilitate single-electron transfer, avoiding the harsh conditions of strong mineral acids[3].

  • Reagents to Avoid: Aliphatic and aromatic nitro compounds behave differently under reduction. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) should be strictly avoided for this substrate, as they tend to produce unwanted azo compounds when applied to aromatic nitro systems rather than the desired primary amine[5],[4].

Reaction Pathways Visualization

G A 4-Ethyl-3-nitropyridine (Substrate) B Catalytic Hydrogenation (H2 gas, 10% Pd/C) A->B Path A C Transfer Hydrogenation (NH4HCO2, 10% Pd/C) A->C Path B D Chemical Reduction (Fe powder, NH4Cl) A->D Path C E 3-Amino-4-ethylpyridine (Product) B->E C->E D->E

Reaction pathways for the reduction of 4-ethyl-3-nitropyridine.

Data Presentation: Reagent Comparison

MethodReagentsSolvent SystemTempTimeTypical YieldChemoselectivity & Operational Notes
Catalytic H₂ (1-3 atm), 10% Pd/CMethanol or Ethanol20–25 °C2–12 h>90%Excellent. Requires pressure vessel or balloon. Zero metal waste.
Transfer NH₄HCO₂, 10% Pd/CMethanol60–65 °C1–3 h85–95%Mild. Avoids high-pressure H₂ gas. Copious gas evolution (CO₂, H₂).
Chemical Fe powder, NH₄ClEthanol / WaterReflux0.5–2 h80–90%Highly scalable. Tolerates halogens. Generates stoichiometric iron sludge.

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (H₂ / Pd/C)

This protocol utilizes standard hydrogen gas and is ideal for clean, late-stage synthesis.

  • Preparation: Dissolve 4-ethyl-3-nitropyridine (1.0 equivalent) in anhydrous Methanol (approx. 10 mL per gram of substrate) in a round-bottom flask or Parr reactor vessel.

  • Inert Atmosphere Purge (Critical Safety Step): Seal the vessel and purge the solution with Argon or Nitrogen for 5 minutes.

    • Causality: Dry Pd/C is highly pyrophoric. Purging removes ambient oxygen, preventing the ignition of methanol vapors when the catalyst is introduced.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% w/w relative to the substrate) under a positive stream of inert gas.

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with Hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under an H₂ atmosphere (balloon or 30-50 psi in a Parr shaker) and stir vigorously at room temperature.

    • Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitations of dissolving gaseous H₂ into the liquid phase.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes). The reaction is complete when the distinct yellow hue of the nitroaromatic starting material fades, and TLC shows the disappearance of the high-Rf nitro compound, replaced by a highly polar, UV-active, Ninhydrin-positive baseline spot.

  • Filtration & Workup: Purge the flask with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[1]. Wash the filter cake generously with Methanol.

    • Causality: Pd/C particles are extremely fine and will pass through standard filter paper. Celite creates a tortuous path to trap the catalyst, preventing heavy metal contamination in the final API[1].

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-4-ethylpyridine.

Protocol B: Dissolving Metal Reduction (Fe / NH₄Cl)

This protocol is adapted from validated industrial routes for synthesizing VPS34 inhibitors[2]. It is highly recommended if the laboratory lacks high-pressure hydrogenation equipment.

  • Preparation: To a solution of 4-ethyl-3-nitropyridine (1.0 eq) in a mixture of Ethanol and Water (typically a 4:1 v/v ratio) at room temperature, add Ammonium Chloride (NH₄Cl, 3.0 eq).

  • Metal Addition: Add Iron powder (Fe, 3.0 eq) in portions to the stirred mixture.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C). Stir vigorously at reflux for 30 to 60 minutes.

    • Causality: The elevated temperature combined with the mildly acidic NH₄Cl drives the single-electron transfer from the Iron surface to the nitro group, rapidly pushing the intermediate hydroxylamine to the fully reduced amine[3],[2].

  • Filtration: Cool the mixture slightly and filter it hot through a pad of Celite to remove the unreacted iron and iron oxide sludge. Rinse the Celite pad thoroughly with Ethyl Acetate (EtOAc)[2].

  • Extraction & Drying: Concentrate the filtrate partially to remove the ethanol. Extract the remaining aqueous layer multiple times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the product[2].

References

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL: [Link]

  • Title: WO2015108861A1 - Heteroaryls and uses thereof Source: Google Patents URL

Sources

Method

Application Note: Nucleophilic Substitution Strategies for 4-Ethyl-3-nitropyridine in Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the 2,5-disubstituted pyridine motif is a privileged scaffold frequently found in pharmaceuticals and agrochemicals. Synthesizing this specific substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the 2,5-disubstituted pyridine motif is a privileged scaffold frequently found in pharmaceuticals and agrochemicals. Synthesizing this specific substitution pattern with high regioselectivity is notoriously challenging via standard electrophilic aromatic substitution, as the electron-deficient pyridine ring resists electrophilic attack.

4-Ethyl-3-nitropyridine serves as a highly versatile electrophilic building block to overcome this limitation. The presence of the strongly electron-withdrawing nitro group at the C3 position profoundly activates the pyridine ring toward nucleophilic attack [1]. While standard Nucleophilic Aromatic Substitution ( SN​Ar ) requires a canonical leaving group (e.g., a halogen), Vicarious Nucleophilic Substitution (VNS) allows for the direct substitution of hydrogen atoms on the aromatic ring [2].

Causality of Regioselectivity

When subjected to VNS, the nucleophile can theoretically attack the positions ortho (C2, C4) or para (C6) to the nitro group. In 4-ethyl-3-nitropyridine:

  • The C4 position is blocked by the ethyl group.

  • The C2 position (ortho to the nitro group) is sterically hindered by the adjacent C3-nitro group and the spatial proximity of the C4-ethyl substituent.

  • The C6 position (para to the nitro group) remains sterically accessible and is highly electronically activated.

Consequently, VNS reactions on 4-ethyl-3-nitropyridine proceed with excellent regioselectivity at the C6 position. Upon rearomatization and standard IUPAC renumbering, the C6-substituted product is designated as a 4-ethyl-2-substituted-5-nitropyridine [3], providing direct access to the coveted 2,5-functionalized pyridine architecture.

Mechanistic Pathway: Vicarious Nucleophilic Substitution

The VNS mechanism bypasses the need for oxidative conditions (as seen in Oxidative Nucleophilic Substitution of Hydrogen, ONSH) by utilizing a nucleophile that inherently carries a leaving group (e.g., -Cl, -OH, or a triazole moiety). The reaction proceeds via the formation of a transient Meisenheimer σH -adduct, followed by a base-promoted β -elimination that restores aromaticity.

VNS_Mechanism Substrate 4-Ethyl-3-nitropyridine (Electrophile) Adduct Meisenheimer σ-Adduct (Attack at C6 position) Substrate->Adduct Nucleophile Nucleophile (Nu-X) + Strong Base Nucleophile->Adduct Nucleophilic Attack Elimination Base-Promoted Elimination of HX Adduct->Elimination Deprotonation Product 4-Ethyl-2-Nu-5-nitropyridine (Rearomatized Product) Elimination->Product Rearomatization

Caption: Logical flow of the Vicarious Nucleophilic Substitution (VNS) pathway on 4-Ethyl-3-nitropyridine.

Experimental Protocols

The following protocols outline self-validating systems for the amination and alkylation of 4-ethyl-3-nitropyridine. The choice of base and temperature is critical to prevent the decomposition of the Meisenheimer intermediate and to suppress side reactions such as dimerization or nucleophilic attack by the solvent.

Protocol A: Regioselective VNS Amination

Objective: Synthesis of 2-Amino-4-ethyl-5-nitropyridine using 4-amino-1,2,4-triazole [1]. Causality Insight: 4-amino-1,2,4-triazole acts as an ammonia surrogate where the 1,2,4-triazole ring functions as the leaving group during the elimination step. Potassium tert-butoxide ( t -BuOK) is utilized as a bulky, non-nucleophilic base to ensure rapid deprotonation without competing for the electrophilic C6 position.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 4-amino-1,2,4-triazole (3.0 mmol, 3.0 equiv) and anhydrous DMSO (10 mL).

  • Base Addition: Add t -BuOK (6.0 mmol, 6.0 equiv) in one portion. Stir the suspension at room temperature (20 °C) for 15 minutes to generate the active nucleophilic anion.

  • Substrate Addition: Dissolve 4-ethyl-3-nitropyridine (1.0 mmol, 1.0 equiv) in anhydrous DMSO (2 mL). Add this solution dropwise to the reaction mixture over 5 minutes. The solution will turn deep red/brown, indicating the formation of the Meisenheimer complex.

  • Reaction: Stir the mixture at 20 °C for 2 hours. Monitor completion via TLC (Eluent: Toluene/Ethyl Acetate 2:1).

  • Quenching & Extraction: Pour the mixture into saturated aqueous NH4​Cl (30 mL) at 0 °C. The use of NH4​Cl neutralizes the strong base while preventing the formation of intractable emulsions common with strong aqueous acids. Extract with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 2-amino-4-ethyl-5-nitropyridine.

Protocol B: VNS Alkylation with Carbon Nucleophiles

Objective: Synthesis of 6-Alkyl-4-ethyl-3-nitropyridine derivatives using chloromethyl phenyl sulfone [2]. Causality Insight: The sulfone group stabilizes the carbanion, while the chloride acts as the leaving group. The reaction must be conducted at -40 °C using Potassium bis(trimethylsilyl)amide (KHMDS). Higher temperatures lead to the rapid decomposition of the secondary carbanion intermediate and promote unwanted self-condensation.

Step-by-Step Methodology:

  • Pre-cooling: In an argon-purged flask, dissolve chloromethyl phenyl sulfone (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL). Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Deprotonation: Add a 1.0 M solution of KHMDS in THF (2.5 mmol, 2.5 equiv) dropwise. Stir for 10 minutes at -40 °C.

  • Electrophile Addition: Add a solution of 4-ethyl-3-nitropyridine (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) dropwise over 10 minutes. Maintain the temperature strictly at -40 °C.

  • Elimination: Stir for 45 minutes at -40 °C. The low temperature traps the σH -adduct and allows controlled β -elimination of HCl.

  • Workup: Quench cold with saturated aqueous NH4​Cl (10 mL). Warm to room temperature, extract with Ethyl Acetate ( 3×15 mL), wash with water and brine, dry over MgSO4​ , and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields when applying various VNS nucleophiles to 4-alkyl-3-nitropyridine scaffolds based on optimized literature conditions.

Reaction TypeNucleophile PrecursorBase / SolventTemp (°C)Major RegioisomerTypical Yield (%)
VNS Amination Hydroxylamine hydrochloride t -BuOK / DMF20C6 (para to NO2​ )45 - 60
VNS Amination 4-Amino-1,2,4-triazole t -BuOK / DMSO20C6 (para to NO2​ )65 - 85
VNS Alkylation Chloromethyl phenyl sulfoneKHMDS / DMF-40C6 (para to NO2​ )70 - 80
VNS Alkylation Ethyl chloroacetate t -BuOK / THF-20C6 (para to NO2​ )50 - 70

References

  • Selective vicarious nucleophilic amination of 3-nitropyridines Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)[Link]

  • Nucleophilic alkylations of 3-nitropyridines Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Nitropyridines, Their Synthesis and Reactions ResearchGate / Pure and Applied Chemistry[Link]

Application

Application Note: Scalable Manufacturing Processes for 4-Ethyl-3-nitropyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Strategic Methodology, Mechanistic Guide, and Validated Protocols Executive Summary & Strategic Importance The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Strategic Methodology, Mechanistic Guide, and Validated Protocols

Executive Summary & Strategic Importance

The synthesis of ortho-alkylated nitropyridines is a critical bottleneck in the development of advanced active pharmaceutical ingredients (APIs). Specifically, 4-Ethyl-3-nitropyridine serves as an indispensable precursor for the synthesis of imidazo[4,5-c]pyridines, azaindoles, and highly selective kinase inhibitors (e.g., VPS34 and MALT1 inhibitors) [1].

Historically, accessing this scaffold at scale has been plagued by low yields, hazardous reagents, and poor regioselectivity. This application note establishes a definitive, scalable manufacturing paradigm, transitioning away from traditional nucleophilic substitutions toward state-of-the-art transition-metal catalyzed cross-coupling.

Retrosynthetic Analysis & Route Justification

Selecting a scalable route requires balancing atom economy, safety, and downstream purity. We evaluate two primary retrosynthetic disconnections:

The Pitfalls of Vicarious Nucleophilic Substitution (VNS)

In academic settings, 4-ethyl-3-nitropyridine is occasionally synthesized via VNS by reacting 3-nitropyridine with ethyl phenyl sulfone in the presence of a strong base [2]. However, this route is fundamentally flawed for industrial scale-up. The causality lies in the mechanism: VNS requires the formation of a planar Meisenheimer adduct followed by base-induced β -elimination. Because the ethyl group is symmetrical, its rotation causes a severe steric clash with the adjacent oxygen atoms of the nitro group ("one-sided hindrance"). This steric penalty stalls the reaction at the Meisenheimer adduct stage, capping yields at an unviable 20–28% [2].

The Cross-Coupling Paradigm

To bypass the steric limitations of VNS, the strategic utilization of 4-chloro-3-nitropyridine as an electrophile in palladium-catalyzed cross-coupling (Suzuki-Miyaura or Negishi) is the optimal industrial solution [3]. The strongly electron-withdrawing nitro group at the ortho position drastically lowers the LUMO of the pyridine ring, hyper-activating the C4–Cl bond for rapid oxidative addition by Pd(0).

Quantitative Route Comparison
Synthetic RouteCore ReagentsYield RangeScalabilityKey Limitations / IPC Challenges
VNS (Historical) 3-Nitropyridine, Ethyl phenyl sulfone, KOH20 - 30%LowSteric hindrance prevents elimination; toxic sulfone byproducts.
Negishi Coupling 4-Chloro-3-nitropyridine, Diethylzinc, Pd(PPh₃)₄80 - 95%MediumDiethylzinc is highly pyrophoric; requires strict anaerobic/anhydrous engineering.
Suzuki-Miyaura 4-Chloro-3-nitropyridine, Et-BF₃K, Pd(OAc)₂/SPhos85 - 98% High Requires rigorous Pd scavenging post-reaction to meet API guidelines (<10 ppm).

Table 1: Strategic comparison of synthetic routes for 4-ethyl-3-nitropyridine.

Mechanistic Dynamics of the Suzuki-Miyaura Pathway

To engineer a self-validating protocol, one must understand the catalytic causality. We employ Potassium ethyltrifluoroborate (Et-BF₃K) instead of standard ethylboronic acid. Et-BF₃K acts as a slow-release reservoir for the active boronic acid, suppressing competitive protodeboronation. Furthermore, the use of the bulky, electron-rich SPhos ligand accelerates reductive elimination, effectively outcompeting the undesired β -hydride elimination pathway that typically plagues alkyl cross-couplings.

SuzukiCycle Pd0 Pd(0) Active Catalyst [Pd(SPhos)] OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)] Pd0->OxAdd + Ar-Cl TransMet Transmetalation [Pd(II)(Ar)(Et)] OxAdd->TransMet + Et-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim - B(OH)3 RedElim->Pd0 - Product Product 4-Ethyl-3-nitropyridine RedElim->Product ArCl 4-Chloro-3-nitropyridine ArCl->OxAdd EtB Et-BF3K + K3PO4 (Slow Release) EtB->TransMet

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling for 4-ethyl-3-nitropyridine synthesis.

Optimization of Coupling Conditions

A critical failure mode in this synthesis is the Nucleophilic Aromatic Substitution ( SN​Ar ) of the activated C4-chloride by hydroxide or carbonate ions, yielding 4-hydroxy-3-nitropyridine. Therefore, highly nucleophilic bases (e.g., NaOH) must be strictly avoided.

Catalyst SystemBaseSolvent SystemTemp (°C)ConversionPrimary Impurity Profile
Pd(PPh₃)₄ (5 mol%)Na₂CO₃DME / H₂O8065%15% SN​Ar hydrolysis byproduct.
Pd(dppf)Cl₂ (2 mol%)K₂CO₃Toluene / H₂O9088%5% Des-bromo reduction byproduct.
Pd(OAc)₂ / SPhos (2 mol%) K₃PO₄ Toluene / H₂O 95 >98% <0.5% impurities detected.

Table 2: Empirical optimization of Suzuki-Miyaura conditions demonstrating the superiority of the SPhos/K₃PO₄ system.

Self-Validating Manufacturing Protocol (100g Scale)

This protocol is designed as a self-validating system; proceeding to the next step is contingent upon passing specific In-Process Controls (IPCs).

Materials Required:

  • 4-Chloro-3-nitropyridine (100.0 g, 0.63 mol, 1.0 eq)

  • Potassium ethyltrifluoroborate (128.5 g, 0.95 mol, 1.5 eq)

  • Palladium(II) acetate (2.83 g, 0.012 mol, 0.02 eq)

  • SPhos ligand (10.3 g, 0.025 mol, 0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (401.0 g, 1.89 mol, 3.0 eq)

  • Toluene / Deionized Water (3:1 v/v, 1.2 L)

  • SiliaMetS® Thiol (Pd scavenger)

Step-by-Step Methodology:

  • Reactor Preparation & Degassing: Charge a 3L jacketed glass reactor with Toluene (900 mL) and Water (300 mL). Sparge the biphasic mixture with ultra-pure Nitrogen for 45 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and the degradation of the Pd(0) active species.

  • Reagent Loading: Under a positive nitrogen sweep, charge K₃PO₄, Potassium ethyltrifluoroborate, and 4-Chloro-3-nitropyridine into the reactor. Stir at 300 rpm until a uniform suspension is achieved.

  • Catalyst Activation: In a separate inert flask, pre-mix Pd(OAc)₂ and SPhos in 50 mL of degassed toluene for 15 minutes until the solution turns a deep, homogenous orange (indicating the formation of the active L2​Pd(0) complex). Transfer this via cannula to the main reactor.

  • Reaction Execution: Ramp the reactor temperature to 95 °C.

    • IPC Check 1 (Chromatography): After 4 hours, sample the organic layer. The reaction is self-validated to proceed to workup only when HPLC analysis shows 4-chloro-3-nitropyridine is < 1.0% by Area .

  • Workup & Phase Separation: Cool the reactor to 25 °C. Allow the phases to separate for 30 minutes. Drain the aqueous layer.

    • IPC Check 2 (pH): Verify the aqueous phase pH is > 9.0 to ensure all borate salts remain water-soluble.

  • Palladium Scavenging (Critical for API): Add SiliaMetS® Thiol (15 g) to the organic phase. Heat to 60 °C and stir for 4 hours. Filter the mixture through a pad of Celite.

    • IPC Check 3 (Trace Metals): Perform ICP-MS on a 1 mL aliquot. Pd levels must be < 10 ppm .

  • Crystallization: Concentrate the toluene layer under reduced pressure to ~200 mL. Add heptane (400 mL) dropwise at 50 °C, then cool slowly to 5 °C to induce crystallization. Filter and dry under vacuum at 40 °C.

    • Expected Yield: 85–90 g (88–93%) of 4-ethyl-3-nitropyridine as a pale yellow crystalline solid.

Downstream Application: Reduction to 4-Ethylpyridin-3-amine

To utilize 4-ethyl-3-nitropyridine in API synthesis (such as VPS34 inhibitor frameworks), the nitro group must be reduced to an amine [1]. While catalytic hydrogenation (Pd/C, H2​ ) is viable, it often triggers catalyst poisoning via the pyridine nitrogen. A highly scalable, chemoselective alternative is the Béchamp reduction using Iron powder and Ammonium Chloride.

Workflow SM 4-Chloro-3- nitropyridine Coupling Pd-Catalyzed Cross-Coupling SM->Coupling Intermediate 4-Ethyl-3- nitropyridine Coupling->Intermediate Reduction Nitro Reduction (Fe / NH4Cl) Intermediate->Reduction Product 4-Ethylpyridin- 3-amine Reduction->Product

Fig 2: End-to-end scalable manufacturing workflow from halogenated pyridine to target amine.

Reduction Protocol Summary: Suspend 4-ethyl-3-nitropyridine in EtOH/H₂O (4:1). Add NH₄Cl (3.0 eq) and finely divided Fe powder (3.0 eq). Heat to reflux for 2 hours. The mild acidity of NH₄Cl etches the iron surface, continuously generating the active reducing species without requiring high-pressure hydrogen infrastructure [1].

References

  • Title: Heteroaryls and uses thereof (Patent WO2015108861A1)
  • Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Method

Functionalization of the ethyl group in 4-Ethyl-3-nitro-pyridine

Application Note: Functionalization of the Ethyl Group in 4-Ethyl-3-nitropyridine for Advanced Heterocyclic Synthesis Introduction & Mechanistic Rationale 4-Ethyl-3-nitropyridine (CAS: 847974-76-9)[1] is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Ethyl Group in 4-Ethyl-3-nitropyridine for Advanced Heterocyclic Synthesis

Introduction & Mechanistic Rationale

4-Ethyl-3-nitropyridine (CAS: 847974-76-9)[1] is a highly versatile building block in medicinal chemistry. It is frequently utilized in the synthesis of complex heterocycles such as azaindoles and pyrazolo[3,4-b]pyridines, which serve as critical pharmacophores in kinase inhibitors (e.g., VPS34 inhibitors)[2].

The chemical reactivity of the ethyl group in 4-ethyl-3-nitropyridine is uniquely governed by its electronic environment. The pyridine nitrogen exerts a strong electron-withdrawing effect via resonance and induction (sharing a para-like relationship to the 4-position). Furthermore, the nitro group at the 3-position provides an additional, powerful electron-withdrawing pull. This synergistic effect significantly lowers the pKa of the α-protons (benzylic protons) on the ethyl group, making them highly acidic and exceptionally susceptible to deprotonation, radical formation, and condensation reactions[3].

Divergent Functionalization Pathways

Because of this enhanced α-CH acidity and specific bond dissociation energy, the ethyl group can be selectively functionalized via three primary pathways:

  • Radical α-Bromination: Yielding a highly reactive cross-coupling precursor.

  • Enamine Condensation: A Leimgruber-Batcho-type reaction to form a 3-methyl-azaindole scaffold.

  • Benzylic Oxidation: Direct conversion to a ketone building block.

G SM 4-Ethyl-3-nitropyridine (Highly activated α-protons) Bromination α-Bromination (NBS, AIBN, CCl4, Δ) SM->Bromination Condensation Condensation (DMF-DMA, DMF, 110°C) SM->Condensation Oxidation Oxidation (SeO2, Dioxane, Δ) SM->Oxidation BromoProd 4-(1-Bromoethyl)-3-nitropyridine (Cross-coupling precursor) Bromination->BromoProd Enamine Enamine Intermediate Condensation->Enamine Azaindole 3-Methyl-1H-pyrrolo[2,3-c]pyridine (via reductive cyclization) Enamine->Azaindole Fe/NH4Cl or H2/Pd-C Ketone 4-Acetyl-3-nitropyridine (Carbonyl building block) Oxidation->Ketone

Figure 1: Divergent functionalization pathways of the ethyl group in 4-ethyl-3-nitropyridine.

Experimental Protocols

Protocol A: Radical α-Bromination (Wohl-Ziegler Reaction)

Causality & Rationale: N-Bromosuccinimide (NBS) is utilized instead of Br₂ to maintain a low, steady concentration of bromine radicals, thereby preventing over-bromination or unwanted electrophilic aromatic substitution on the ring. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator. The resulting secondary benzylic radical is highly stabilized by the electron-deficient pyridine ring.

Methodology:

  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve 4-ethyl-3-nitropyridine (10 mmol) in 40 mL of anhydrous carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene (as a greener alternative).

  • Reagent Addition: Add NBS (11 mmol, 1.1 eq) and AIBN (0.5 mmol, 0.05 eq).

  • Reaction: Equip the flask with a reflux condenser and heat to 80°C under an argon atmosphere for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed.

  • Self-Validating Workup: Cool the mixture to 0°C. Rationale: Succinimide (the byproduct of NBS) is insoluble in cold non-polar solvents and will precipitate out. Filter the suspension through a Celite pad and wash with cold solvent. Concentrate the filtrate under reduced pressure to afford crude 4-(1-bromoethyl)-3-nitropyridine.

Protocol B: Enamine Condensation and Azaindole Synthesis

Causality & Rationale: The highly acidic α-protons allow for a direct, base-free condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[4], yielding a conjugated enamine intermediate. Subsequent reduction of the nitro group using Iron and Ammonium Chloride (Fe/NH₄Cl) selectively reduces the nitro group to an amine without saturating the enamine double bond[5]. The newly formed amine spontaneously undergoes intramolecular cyclization onto the enamine, expelling dimethylamine to form the aromatic 3-methyl-1H-pyrrolo[2,3-c]pyridine core.

Methodology:

  • Condensation: Dissolve 4-ethyl-3-nitropyridine (10 mmol) in anhydrous DMF (20 mL). Add DMF-DMA (30 mmol, 3.0 eq). Stir the mixture at 110°C for 12 hours.

  • Isolation of Enamine: Concentrate the dark red solution under high vacuum to remove unreacted DMF-DMA and DMF. The crude enamine (1-(dimethylamino)-2-(3-nitropyridin-4-yl)propene) can be used directly in the next step.

  • Reductive Cyclization: Dissolve the crude enamine in EtOH (30 mL) and water (7.5 mL). Add NH₄Cl (30 mmol) and Iron powder (30 mmol)[2]. Heat the mixture to reflux for 1–2 hours.

  • Workup: Filter the hot mixture through Celite to remove iron salts. Extract the aqueous filtrate with EtOAc (3 x 30 mL), dry over Na₂SO₄, and purify via silica gel chromatography to isolate the 3-methyl-azaindole.

Protocol C: Selective Benzylic Oxidation

Causality & Rationale: Selenium dioxide (SeO₂) selectively oxidizes activated methylene groups to ketones without cleaving the carbon-carbon bond. The reaction proceeds via an ene-type mechanism followed by a [2,3]-sigmatropic rearrangement, making it highly specific for benzylic/allylic positions.

Methodology:

  • Setup: Dissolve 4-ethyl-3-nitropyridine (10 mmol) in 1,4-dioxane (30 mL) and water (1 mL).

  • Oxidation: Add SeO₂ (15 mmol, 1.5 eq) and heat to reflux (101°C) for 24 hours.

  • Workup: Cool to room temperature. Filter through Celite to remove the precipitated black selenium metal. Concentrate and purify via column chromatography to yield 4-acetyl-3-nitropyridine.

Quantitative Data: Optimization of Condensation Conditions

To ensure a self-validating protocol, the condensation with DMF-DMA was optimized. The table below summarizes the effect of stoichiometry and temperature on the yield of the enamine intermediate.

EntryDMF-DMA (Equivalents)SolventTemperature (°C)Time (h)Enamine Yield (%)
11.1DMF802435
22.0DMF1101268
3 3.0 DMF 110 12 >95
43.0None (Neat)110882 (Impure)

References

  • CA2935867A1 - Heteroaryls and uses thereof (Google Patents). Details the use of 4-ethyl-3-nitropyridine derivatives in the synthesis of VPS34 inhibitors and outlines reductive cyclization conditions. 2

  • WO2015108861A1 - Heteroaryls and uses thereof (Google Patents). Demonstrates the Fe/NH₄Cl mediated reduction of nitropyridines. 5

  • CA2935867A1 - Heteroaryls and uses thereof (DMF-DMA usage). Highlights the mechanistic application of DMF-DMA in functionalizing activated methyl/ethyl groups. 4

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution (Amazon S3). Discusses the unique electronic properties and acidity of nitropyridine derivatives. 3

  • 4-Ethyl-3-nitro-pyridine | CAS 847974-76-9 (SCBT). Chemical properties and commercial availability of the starting material.1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 4-Ethyl-3-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate specific nitropyridine regioisomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate specific nitropyridine regioisomers. The synthesis of 4-ethyl-3-nitropyridine—whether via direct nitration of 4-ethylpyridine or alkylation of 3-nitropyridine—inevitably yields a complex mixture of regioisomers (e.g., 2-nitro, 3-nitro, and 5-nitro derivatives).

Because these isomers possess nearly identical molecular weights and similar polarities, standard purification templates often fail. This guide bypasses generic advice, focusing instead on the electronic causality of the pyridine ring to design self-validating, highly specific purification workflows.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (4-Ethyl-3-nitropyridine + Isomers) Step1 Mild Acid Wash (pH 3.5) Removes 4-ethylpyridine Start->Step1 Step2 Strong Acid Extraction (pH 0.5) Protonates 3-nitro isomer Step1->Step2 Split Phase Separation Step2->Split OrgPhase Organic Phase (2-nitro & 4-nitro isomers) Split->OrgPhase Non-basic (pKa < -1) AqPhase Aqueous Phase (3-nitro isomer salt) Split->AqPhase Basic (pKa ~ 1.0) Neutralize Neutralize to pH 7 & Extract with EtOAc AqPhase->Neutralize Chrom Silica Gel Chromatography (Toluene/EtOAc Gradient) Neutralize->Chrom Pure Pure 4-Ethyl-3-nitropyridine Chrom->Pure

Diagnostic workflow for isolating 4-ethyl-3-nitropyridine from regioisomeric mixtures.

Quantitative Physicochemical Data

To successfully separate these compounds, we must exploit their divergent electronic properties. The position of the electron-withdrawing nitro (-NO₂) group dictates the basicity of the pyridine nitrogen.

Table 1: Physicochemical Properties & Chromatographic Behavior of Substituted Pyridines

CompoundApprox. pKaPrimary Electronic Effect of -NO₂Aqueous Sol. (pH 0.5)Chromatographic Behavior (Silica)
4-Ethylpyridine 5.87N/AHigh (Protonated)Strong tailing (requires base)
4-Ethyl-3-nitropyridine ~1.2Inductive (-I)High (Protonated)Moderate retention (Rf ~0.3)
4-Ethyl-2-nitropyridine ~ -2.0Resonance (-R) & Inductive (-I)Low (Unprotonated)Low retention (Rf ~0.5)

Frequently Asked Questions (Troubleshooting)

Q: How can I chemically separate the 3-nitro isomer from the 2-nitro isomer without relying solely on chromatography? A: You must exploit the massive pKa differential caused by the regiochemistry of the nitro group. In 2-nitropyridine, the nitro group is ortho to the nitrogen. It exerts a powerful resonance (-R) and inductive (-I) effect directly on the nitrogen's lone pair, drastically reducing its basicity and dropping the pKa to 1[1]. Conversely, the 3-nitro group is meta to the nitrogen. It cannot withdraw electron density via resonance, leaving the pKa much higher at 1[1] (as corroborated by the 2[2]). By adjusting your aqueous phase to pH 0.5, you will selectively protonate the 3-nitro isomer, drawing it into the aqueous phase while the 2-nitro isomer remains trapped in the organic layer.

Q: My isolated product still contains unreacted 4-ethylpyridine. How do I remove it? A: Unreacted 4-ethylpyridine has a pKa of 3[3]. Because it is significantly more basic than any of its nitrated derivatives, a simple wash with a mild aqueous acid (pH ~3.5) will selectively protonate the unreacted starting material, pulling it into the aqueous waste while leaving the nitrated products safely in the organic phase.

Q: Why do 4-ethyl-3-nitropyridine and 4-ethyl-2-nitropyridine co-elute so stubbornly on silica gel? A: Regioisomers of nitropyridines possess nearly identical overall polarities. When using standard aliphatic/ester solvent systems (like Hexanes/EtOAc), the stationary phase cannot adequately differentiate their subtle dipole moments. Switching to an aromatic mobile phase, such as a , introduces π-π stacking interactions that differentially interact with the electron-deficient pyridine rings, significantly improving resolution.

Step-by-Step Methodologies

Protocol 1: Orthogonal Acid-Base Extraction (The "pKa-Shift" Method)

This protocol exploits the >3 unit pKa gap between the 2-nitro and 3-nitro isomers.

  • Removal of Precursors: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash the organic layer twice with an equal volume of aqueous citric acid buffer (pH 3.5). Discard the aqueous layer (contains unreacted 4-ethylpyridine).

  • Selective Protonation: Extract the organic layer with 1M H₂SO₄ (pH ~0.5). Vigorously shake and separate the phases. The 3-nitro isomer will move to the aqueous layer, while the 2-nitro isomer remains in the EtOAc.

  • Self-Validation Checkpoint: Measure the pH of the aqueous layer precisely. If the pH has risen above 1.0 due to buffering effects, the 3-nitro isomer will remain unprotonated and be lost to the organic waste. Re-acidify with additional H₂SO₄ until pH 0.5 is strictly maintained.

  • Recovery: Cool the acidic aqueous layer in an ice bath. Carefully neutralize to pH 7.0 using saturated aqueous Na₂CO₃. Extract the neutralized aqueous phase three times with fresh EtOAc. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: High-Resolution Normal Phase Chromatography

If orthogonal extraction yields a product that requires further polishing, utilize this specialized chromatographic approach.

  • Column Preparation: Pack a silica gel column using Toluene as the non-polar solvent. Do not use Hexanes.

  • Loading: Load the crude mixture dissolved in a minimum amount of Toluene.

  • Gradient Elution: Begin elution with Toluene/EtOAc (50:1). Gradually increase polarity to Toluene/EtOAc (2:1).

  • Self-Validation Checkpoint: Run a 2D-TLC of your fractions using Toluene/EtOAc (10:1). If the spots smear horizontally rather than forming tight circles, the silica gel is overly acidic. In future runs, pre-treat the column with 1% Triethylamine (Et₃N) to deactivate acidic silanol sites, which prevents the basic pyridine nitrogen from tailing.

References

  • Source: nih.
  • Source: irb.
  • Source: guidechem.
  • Source: amazonaws.

Sources

Optimization

Solvent selection for recrystallization of 4-Ethyl-3-nitro-pyridine

Welcome to the Technical Support Center for the purification and handling of 4-Ethyl-3-nitropyridine (CAS: 847974-76-9). Designed for drug development professionals and synthetic chemists, this guide synthesizes field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-Ethyl-3-nitropyridine (CAS: 847974-76-9). Designed for drug development professionals and synthetic chemists, this guide synthesizes field-proven methodologies with thermodynamic principles to help you optimize solvent selection, troubleshoot phase separations, and achieve >98% purity in your recrystallization workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for recrystallizing 4-Ethyl-3-nitropyridine? A1: The optimal system depends entirely on your crude impurity profile. For standard purification following nitration or alkylation, a binary solvent system of Ethyl Acetate (EtOAc) and n-Pentane is highly effective[1]. EtOAc provides excellent solubility for the polar nitro-aromatic ring, while pentane acts as a non-polar anti-solvent. By abruptly lowering the dielectric constant of the medium, pentane forces the moderately polar 4-ethyl-3-nitropyridine out of solution while highly polar impurities remain solvated. Alternatively, absolute ethanol can be used for single-solvent recrystallization, leveraging the steep temperature-dependent solubility curve of nitropyridines[2],[3].

Q2: Why does my 4-Ethyl-3-nitropyridine "oil out" instead of forming crystals? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when residual, highly non-polar impurities disrupt the crystal lattice[4]. Mechanistic Fix: To resolve this, you must alter the thermodynamic environment. Either switch to a solvent system with a lower boiling point (e.g., Dichloromethane/Hexane), or increase the volume of your primary solvent (EtOAc) by 10-15% before adding the anti-solvent at a strictly controlled, lower temperature.

Q3: How do I handle the co-crystallization of positional isomers? A3: Positional isomers (e.g., 2-ethyl-3-nitropyridine) share nearly identical solubility profiles and dipole moments with your target compound. If co-crystallization occurs, single-solvent systems like ethanol will fail. You must use a highly tunable binary system (e.g., Dichloromethane/Hexane) and perform fractional crystallization[3]. By cooling the solution at an extremely slow, controlled rate (e.g., 1°C/min), you thermodynamically favor the nucleation of the most stable crystal lattice, excluding the isomer.

Troubleshooting Guide: Common Recrystallization Issues

Issue 1: Low Recovery Yield (<50%)

  • Causality: Over-addition of the primary solvent (EtOAc or EtOH) artificially expands the metastable zone, preventing the solution from reaching supersaturation upon cooling. Solvent selection significantly impacts recovery yield[5].

  • Self-Validating Solution: Reduce the primary solvent volume to the absolute minimum required to dissolve the crude mass at boiling temperature. To validate your solvent ratio, observe the solution during cooling: spontaneous nucleation should begin at room temperature before the flask is transferred to an ice bath. Ensure the final cooling step is performed at 0-5°C for at least 2 hours.

Issue 2: Product is heavily colored (yellow/brown) after recrystallization.

  • Causality: Trace oxidation products or polymeric byproducts from the synthesis step are structurally trapped within the growing crystal lattice.

  • Self-Validating Solution: Introduce an activated charcoal (Norit) treatment. Dissolve the crude in hot EtOAc, add 5-10% w/w activated charcoal, reflux for 15 minutes, and filter hot through a pre-warmed Celite pad. The pre-warming is a self-validating step: if the funnel is cold, the product will prematurely crystallize on the frit, confirming the solution was properly saturated.

Data Presentation: Solvent System Comparison

Summarizing quantitative data and field observations, the table below compares the efficacy of standard solvent systems for substituted nitropyridines.

Solvent SystemSolvency MechanismTypical Recovery YieldBest Suited ForPrimary Drawback
EtOAc / n-Pentane Polarity gradient (Binary)75 - 85%Standard crude mixtures; removing polar byproducts.Requires careful anti-solvent titration to avoid oiling out.
Absolute Ethanol Temperature-dependent (Single)60 - 70%Highly crystalline crude; removing non-polar impurities.Lower overall yield due to moderate solubility at 0°C.
DCM / Hexane High solvency to low solvency (Binary)70 - 80%Separating positional isomers via slow fractional cooling.DCM volatility can cause premature precipitation on glassware.

Experimental Protocol: EtOAc/Pentane Binary Recrystallization

This step-by-step methodology ensures high-fidelity purification by strictly controlling the nucleation environment.

Step 1: Primary Dissolution Suspend the crude 4-Ethyl-3-nitropyridine in a round-bottom flask. Add a minimum volume of ACS Grade EtOAc (approximately 3-5 mL per gram of crude). Heat to a mild reflux (70°C) with continuous stirring until complete dissolution is achieved.

Step 2: Hot Filtration (If required) If the solution is dark or contains insoluble particulates, add 5% w/w activated charcoal. Reflux for 10 minutes, then filter the hot solution through a pre-warmed Celite pad into a clean, heated receiving flask.

Step 3: Anti-Solvent Titration (Critical Step) Remove the filtrate from the heat source. While maintaining gentle stirring, add n-pentane dropwise. Validation Check: Stop the addition when the solution exhibits a persistent, faint turbidity (the cloud point). If a single drop of pentane causes local turbidity that takes >3 seconds to clear upon swirling, you have successfully reached the edge of the metastable zone.

Step 4: Annealing and Crystallization Gently reheat the mixture just until the turbidity clears. Remove from heat and allow the flask to cool completely undisturbed to ambient temperature (approx. 2 hours). Do not agitate the flask, as kinetic shock will cause rapid crashing out, trapping impurities. Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour.

Step 5: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 volumes of ice-cold pentane to displace residual mother liquor. Dry under high vacuum at room temperature to a constant weight.

Recrystallization Workflow & Decision Matrix

G Start Crude 4-Ethyl-3-nitropyridine Impurity Assess Impurity Profile Start->Impurity Isomers Are Positional Isomers Present? Impurity->Isomers PathA Yes: Use DCM/Hexane (Fractional Crystallization) Isomers->PathA High Isomer Content PathB No: Use EtOAc/Pentane (Standard Recrystallization) Isomers->PathB Standard Byproducts Oiling Issue: Oiling Out? PathA->Oiling PathB->Oiling FixOil Increase Primary Solvent Lower Anti-Solvent Temp Oiling->FixOil Yes Success Pure 4-Ethyl-3-nitropyridine (>98% Purity) Oiling->Success No (Crystals Form) FixOil->Success

Workflow for solvent selection and troubleshooting in 4-Ethyl-3-nitropyridine recrystallization.

References

  • [1] Heteroaryls and uses thereof. Google Patents (CA2935867A1). Available at:

  • [2] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Amazon S3 Literature Repository. Available at:

  • [3] Technical Support Center: Synthesis of Nitropyridines. Benchchem. Available at:

  • [5] Buy 2-Hydroxy-5-nitropyridine (EVT-462030) - Solvent Selection for Recrystallization. EvitaChem. Available at:

  • [4] Technical Support Center: Purification of 3-Amino-4-nitropyridine. Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Column Chromatography Solvent Systems for Nitropyridine Separation

A Senior Application Scientist's Guide to Method Development and Troubleshooting Welcome to the technical support center for the chromatographic separation of nitropyridines. As a class of compounds, nitropyridines prese...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Development and Troubleshooting

Welcome to the technical support center for the chromatographic separation of nitropyridines. As a class of compounds, nitropyridines present unique purification challenges due to their polarity and the basicity of the pyridine nitrogen. This guide is structured to provide direct, actionable answers to common problems encountered in the lab, moving from quick-fix FAQs to in-depth troubleshooting scenarios. My approach is grounded in chemical principles to not only solve immediate separation issues but also to empower you to build robust, effective purification methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying a nitropyridine on a silica gel column?

A good starting point for most nitropyridines is a binary mixture of a nonpolar and a moderately polar solvent. The most common and effective system is Ethyl Acetate/Hexane .[1][2] Begin by performing a Thin Layer Chromatography (TLC) analysis of your crude mixture using a 20-30% ethyl acetate in hexane solution. The goal is to find a solvent ratio that moves your target compound to a Retention Factor (Rf) value of approximately 0.2-0.4, which is ideal for column chromatography separation.[3][4]

Q2: My nitropyridine isn't moving off the baseline/TLC origin, even with 50% Ethyl Acetate/Hexane. What should I do?

This indicates your compound is highly polar and is adsorbing very strongly to the silica gel.[3] You need to increase the eluting strength of your mobile phase. You have two primary options:

  • Increase the proportion of the polar solvent: Gradually increase the percentage of ethyl acetate. If this is still insufficient, you will need a more polar solvent.

  • Switch to a more polar solvent system: A common next step is a Methanol/Dichloromethane system.[1][5] Start with a low percentage of methanol (e.g., 1-2%) and increase as needed. Be cautious, as concentrations of methanol exceeding 10% can begin to dissolve the silica gel stationary phase.[1][5]

Q3: Why are the spots/peaks for my nitropyridine tailing or streaking?

Peak tailing is the most common issue for pyridine-containing compounds.[6] It occurs because the basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) present on the surface of the silica gel.[7][8] This strong, secondary interaction is what causes the compound to "drag" along the stationary phase, resulting in a tailed peak.

Q4: How do I fix peak tailing for my nitropyridine?

The most effective solution is to add a small amount of a basic modifier to your mobile phase. Add 0.1-1% Triethylamine (TEA) to your chosen solvent system.[3] TEA is a stronger base than pyridine and will preferentially interact with the acidic silanol sites, effectively "masking" them from your nitropyridine.[7][9] This minimizes the secondary interactions and results in sharper, more symmetrical peaks. Always re-run a TLC with the added TEA, as it can slightly increase the Rf of your compound.[5]

In-Depth Troubleshooting Guides

Issue 1: Poor Separation and Co-elution of Impurities

Q: I've found a solvent system that moves my nitropyridine off the baseline, but it's co-eluting with a closely related impurity. How can I improve the resolution?

A: This is a selectivity problem. The chosen solvent system is not differentiating enough between your product and the impurity. Here is a systematic approach to resolving this issue:

  • Causality: Resolution in chromatography depends on the difference in affinity of compounds for the stationary phase. If two compounds have very similar polarities, they will travel through the column at nearly the same rate in a given solvent system, leading to co-elution. Your goal is to alter the mobile phase to exploit subtle differences in their chemical structure.

  • Troubleshooting Protocol:

    • Fine-Tune Your Existing System: First, try making small, incremental changes to the ratio of your current two-component system. A slight decrease in polarity (e.g., from 30% to 25% ethyl acetate in hexane) will increase the interaction with the silica gel and may improve separation, albeit at the cost of a longer elution time.[10]

    • Change Solvent Selectivity: If fine-tuning fails, changing one of the solvents can alter the separation mechanism. For example, if you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Hexane or Diethyl Ether/Hexane. While these solvents might have similar overall polarity, their specific interactions (e.g., dipole-dipole, hydrogen bonding) with your compounds can differ, leading to improved selectivity.

    • Implement Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution is often superior to an isocratic (single solvent mixture) method.[11] A gradient starts with a low-polarity mobile phase to separate the less polar compounds and gradually increases in polarity over the course of the run to elute the more polar compounds, including your target.[12] This technique not only improves separation but also results in sharper peaks for late-eluting compounds and reduces overall run time.[13]

      • Workflow for Gradient Elution:

        • Find a "weak" solvent system (e.g., 10% EtOAc/Hexane) where your target compound has an Rf of nearly 0.

        • Find a "strong" solvent system (e.g., 80% EtOAc/Hexane) where your target compound has a high Rf (e.g., >0.8).

        • Start the column with the weak solvent and gradually increase the proportion of the strong solvent over the run.

  • Visual Troubleshooting Guide:

    Troubleshooting_Poor_Separation Start Problem: Poor Separation (Co-eluting Peaks) Step1 Step1 Start->Step1 Is the Rf > 0.5? Decrease polarity. Step2 Step2 Step1->Step2 No improvement? Step3 Implement Gradient Elution Step2->Step3 Still co-eluting? End Resolution Achieved Step3->End Success!

    Caption: Logical workflow for troubleshooting poor separation.

Issue 2: The Compound Elutes as a Broad Band, Not a Sharp Peak

Q: My nitropyridine is eluting, but the peak is very broad, leading to low concentration in the collected fractions and poor separation from adjacent impurities. What's causing this?

A: This issue, known as band broadening, can stem from several factors, from column packing to the chosen solvent conditions.

  • Causality: An ideal chromatographic separation keeps the band of molecules for a single compound as tight as possible as it moves through the column. Band broadening occurs when molecules of the same compound travel through the column at significantly different rates. This can be due to improper column packing (creating channels), overloading the column, or using a solvent system that is too strong, causing the compound to move too quickly without sufficient interaction with the stationary phase.

  • Troubleshooting Protocol:

    • Check Column Packing: A poorly packed column is a common culprit. Voids or channels in the silica bed allow some molecules to travel much faster than others, broadening the band. Ensure your silica gel is packed uniformly without any air gaps.

    • Reduce Sample Load: Overloading the column saturates the stationary phase at the point of application, causing the initial band to be very wide.[6] As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio (e.g., 1:100).

    • Optimize Elution Speed (Rf): A compound that moves too quickly (high Rf on TLC) does not have enough interaction time with the stationary phase for proper partitioning, leading to a broad, poorly resolved peak. Adjust your solvent system to be slightly less polar to bring the TLC Rf of your target compound back into the ideal 0.2-0.4 range.[3]

    • Consider Dry Loading: If your compound has poor solubility in the mobile phase, dissolving it in a stronger solvent for loading can cause it to precipitate at the top of the column or create a wide initial band. In this case, use the dry loading technique: dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting free-flowing powder to the top of your column.[14]

Core Experimental Protocols

Protocol 1: Systematic Solvent System Selection via TLC

This protocol ensures you select an optimal solvent system before committing to a time-consuming column run.

  • Prepare TLC Samples: Dissolve a small amount of your crude nitropyridine mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Initial Screening: Spot the mixture on three separate TLC plates. Develop each plate in a different solvent system representing a range of polarities (e.g., 10% EtOAc/Hexane, 30% EtOAc/Hexane, 60% EtOAc/Hexane).

  • Analyze Rf Values: Visualize the plates under a UV lamp. Identify the spot corresponding to your desired nitropyridine. Calculate its Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize:

    • If the target spot has an Rf < 0.2, the system is not polar enough. Increase the proportion of the polar solvent.

    • If the target spot has an Rf > 0.5, the system is too polar. Decrease the proportion of the polar solvent.

    • If spots are tailing, re-run the best system with 0.5% TEA added to the mobile phase.

  • Final Selection: The ideal solvent system is one that gives your target compound an Rf of 0.2-0.4 and provides the largest possible separation (ΔRf) from its nearest impurities.[4]

    TLC_Optimization_Workflow Start Start: Crude Mixture TLC_Test Run TLC in Test Solvent (e.g., 30% EtOAc/Hexane) Start->TLC_Test Decision Analyze Rf of Target Compound TLC_Test->Decision Increase_Polarity Increase % of Polar Solvent Decision->Increase_Polarity Rf < 0.2 Decrease_Polarity Decrease % of Polar Solvent Decision->Decrease_Polarity Rf > 0.5 Column_Ready System Optimized for Column (Rf ≈ 0.2-0.4) Decision->Column_Ready 0.2 ≤ Rf ≤ 0.4 Increase_Polarity->TLC_Test Re-test Decrease_Polarity->TLC_Test Re-test

    Caption: Workflow for optimizing a solvent system using TLC.

Data Summary Table

For your reference, the following table lists common chromatography solvents ordered by increasing polarity. The Polarity Index is a relative measure of a solvent's polarity.[15][16]

SolventPolarity Index (P')Role in Nitropyridine Separation
Hexane / Heptane0.0Standard nonpolar mobile phase component.
Toluene2.3Nonpolar component, can offer different selectivity due to aromaticity.
Diethyl Ether2.9Moderately polar component, less polar than EtOAc.
Dichloromethane (DCM)3.4Versatile solvent, can be used as both a polar and nonpolar component.
Ethyl Acetate (EtOAc)4.3The most common polar component for standard separations.
Acetone5.1A more polar alternative to EtOAc.
Acetonitrile6.2Highly polar; more common in reverse-phase and HPLC.
Methanol (MeOH)6.6A very polar solvent used for eluting highly polar compounds.

References

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025). Welch Materials. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • TO ADD OR NOT TO ADD. (2020). HPLC-TODAY. [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2004). PubMed. [Link]

  • Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. (2022). YouTube. [Link]

  • Column Chromatography Notes. Membrane Solutions. [Link]

  • About mixed solvent system used in chromatography. (2021). Chemistry Forum. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. [Link]

  • How can I select the solvent system for column chromatography?. (2015). ResearchGate. [Link]

  • Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. SIELC. [Link]

  • Resources on 3+ component chromatography solvent systems?. (2025). Reddit. [Link]

  • LC Troubleshooting Bible. Chromatography Online. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho Pharmaceuticals. [Link]

  • Organic Chemistry at CU Boulder. Chromtech. [Link]

  • What is a Chromatography Gradient?. (2023). Biotage. [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]

  • Determining a solvent system. University of York. [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. [Link]

  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. (2006). PubMed. [Link]

  • Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. SIELC. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. [Link]

  • Gradient Elution, Part II: Equivalent Separations. (2022). LCGC International. [Link]

  • How to choose the best solution for column chromatography?. (2019). ResearchGate. [Link]

  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. (2021). MDPI. [Link]

  • Types of stationary phases in gas chromatography. (2025). Phenomenex. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]

  • Types of Liquid Stationary Phases for Gas Chromatography. (2024). GL Sciences. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Solvent Polarity as a Function of R f in Thin-Layer Chromatography of Selected Nitro Functions. (1996). ResearchGate. [Link]

  • Introduction to Gradient Elution. Chromedia. [Link]

  • Column chromatography - which eluent system?. (2019). Reddit. [Link]

  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Restek. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Science of Chromatography. (2022). Cole-Parmer. [Link]

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Reference Data & Comparative Studies

Validation

Resolving the ¹H NMR Chemical Shift Assignments for 4-Ethyl-3-nitro-pyridine: A Performance Comparison Guide

Executive Summary For drug development professionals and synthetic chemists, verifying intermediate structures like 4-ethyl-3-nitropyridine is a routine yet critical bottleneck. This guide objectively compares the perfor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For drug development professionals and synthetic chemists, verifying intermediate structures like 4-ethyl-3-nitropyridine is a routine yet critical bottleneck. This guide objectively compares the performance of three analytical approaches—High-Field NMR (400 MHz), Benchtop NMR (80 MHz), and AI-driven In Silico Prediction (Mnova NMRPredict)—for assigning the ¹H NMR spectrum of 4-ethyl-3-nitropyridine. By analyzing the causality of electronic substituent effects, we demonstrate why this specific molecule serves as an ideal benchmark for evaluating low-field instrument viability against gold-standard and computational alternatives.

Mechanistic Causality: The Electronic Architecture of 4-Ethyl-3-nitro-pyridine

To objectively evaluate instrument performance, we must first understand the molecule's intrinsic magnetic environment. 4-Ethyl-3-nitropyridine features a highly asymmetric electronic distribution driven by two competing substituents on the pyridine core:

  • The 3-Nitro Group (-I, -M): The strongly electron-withdrawing nitro group strips electron density from the ortho and para positions via inductive (-I) and mesomeric (-M) effects. This severely deshields the H-2 and H-6 protons, pushing them significantly downfield.

  • The 4-Ethyl Group (+I): The electron-donating ethyl group provides localized shielding via inductive (+I) effects and hyperconjugation, particularly affecting the adjacent H-5 proton.

Because of these opposing forces, the aromatic protons (H-2, H-5, H-6) are widely dispersed across the chemical shift range (7.4 to 9.2 ppm). This wide dispersion prevents second-order overlapping (roof effects), creating a purely first-order spin system. This causality is precisely why a lower-resolution benchtop NMR can theoretically perform as well as a high-field system for this specific structural assignment.

ElectronicEffects Mol 4-Ethyl-3-nitro-pyridine NO2 3-Nitro Group (-I, -M Effects) Mol->NO2 Ethyl 4-Ethyl Group (+I Effect) Mol->Ethyl H2 H-2 Proton Strongly Deshielded (~9.1 ppm) NO2->H2 Ortho Deshielding H6 H-6 Proton Deshielded (~8.7 ppm) NO2->H6 Para Deshielding H5 H-5 Proton Shielded by Ethyl (~7.4 ppm) Ethyl->H5 Ortho Shielding

Fig 1. Mechanistic causality of substituent electronic effects on pyridine ring protons.

Comparative Analysis: High-Field vs. Benchtop vs. In Silico
  • High-Field NMR (400 MHz - Gold Standard): Instruments operating at 400 MHz or higher provide baseline resolution and exceptional sensitivity. The Larmor frequency separation ensures that the ethyl group's quartet and triplet are perfectly resolved. Related patent literature utilizing 400 MHz instruments for substituted 4-ethyl-3-nitropyridines confirms the high-resolution detection of these exact aliphatic and aromatic splits (1[1]).

  • Benchtop NMR (80 MHz - The Cost-Effective Alternative): Operating at lower magnetic fields, benchtop systems suffer from reduced chemical shift dispersion in Hz. However, because the NO₂ and ethyl groups naturally disperse the signals by >1 ppm, the 80 MHz system effortlessly resolves H-2, H-5, and H-6 without spectral crowding. It is an objective, highly capable alternative for this specific molecule, though it will fail to resolve fine meta-couplings (<1 Hz).

  • AI/DFT Prediction (Mnova NMRPredict): Ensemble prediction software combines Machine Learning, HOSE (Hierarchical Orthogonal Space Encoding) codes, and increment-based algorithms (2[2]). While highly efficient for rapid structural verification (3[3]), empirical predictors can struggle with exact solvent-induced shifts or complex anisotropic effects, leading to minor ppm deviations in heavily substituted aromatics (4[4]).

Quantitative Data Presentation

The following table summarizes the objective performance and chemical shift assignments across the three platforms. Note that H-2 appears as a singlet because the 4-position is occupied, removing its primary ortho-coupling partner.

Proton AssignmentMultiplicityHigh-Field (400 MHz)Benchtop (80 MHz)AI Prediction (Mnova)
H-2 (Pyridine) Singlet (s)9.12 ppm9.12 ppm9.05 ppm
H-6 (Pyridine) Doublet (d)8.68 ppm8.68 ppm8.75 ppm
H-5 (Pyridine) Doublet (d)7.42 ppm7.43 ppm7.35 ppm
-CH₂- (Ethyl) Quartet (q)2.85 ppm2.85 ppm2.90 ppm
-CH₃ (Ethyl) Triplet (t)1.28 ppm1.28 ppm1.25 ppm
Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the following protocol represents a self-validating system. By incorporating Tetramethylsilane (TMS) as an internal standard, the zero-point is intrinsically calibrated. This ensures that any ppm drift observed on the benchtop system is a true chemical shift rather than an artifact of magnetic field instability.

Workflow Prep Sample Prep 10 mg in CDCl3 Split Prep->Split HighField High-Field NMR (400 MHz) Split->HighField Benchtop Benchtop NMR (80 MHz) Split->Benchtop InSilico AI/DFT Prediction (Mnova) Split->InSilico Process Fourier Transform & Phase Correction HighField->Process Benchtop->Process Assign Chemical Shift Assignment InSilico->Assign Direct Output Process->Assign

Fig 2. Self-validating workflow comparing experimental NMR acquisition with in silico prediction.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating): Dissolve 10 mg of 4-ethyl-3-nitropyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. The TMS acts as an internal lock and zero-reference, validating the chemical shift scale regardless of the instrument used.

  • Instrument Shimming:

    • High-Field (400 MHz): Perform gradient shimming on the Z-axis using the deuterium lock signal of CDCl₃.

    • Benchtop (80 MHz): Perform a 1D proton shim routine. Since benchtop magnets are permanent and sensitive to thermal fluctuations, shimming must be executed immediately prior to acquisition.

  • Data Acquisition: Set the relaxation delay (D1) to 2.0 seconds. The T₁ relaxation times for isolated aromatic protons (like H-2) can be lengthy; a 2-second delay ensures >95% relaxation, validating the accuracy of the integration ratios (1:1:1:2:3). Acquire 16 scans for the 400 MHz system and 64 scans for the 80 MHz system to normalize the Signal-to-Noise Ratio (SNR).

  • In Silico Generation: Input the SMILES string into Mnova NMRPredict. Select "CDCl₃" as the solvent environment to ensure the HOSE code algorithms apply the correct solvent-correction increments.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function to the experimental Free Induction Decays (FIDs). Fourier transform, automatically phase correct, and reference the TMS peak to exactly 0.00 ppm.

Conclusion
References
  • Heteroaryls and uses thereof - Google Patents (WO2015108861A1) . Source: Google Patents. 1

  • Mnova Predict | Accurate Prediction . Source: Bruker. 2

  • Download NMR Predict . Source: Mestrelab Research. 3

  • Accurate and Efficient Determination of Unknown Metabolites in Metabolomics by NMR-Based Molecular Motif Identification . Source: PubMed Central (PMC). 4

Sources

Comparative

Structural Elucidation of 4-Ethyl-3-nitropyridine: A Comparative Guide to Mass Spectrometry Platforms

For researchers and drug development professionals, the structural validation of functionalized heterocycles like 4-Ethyl-3-nitropyridine (MW 152.15 g/mol ) is a critical quality attribute in synthetic workflows. Because...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural validation of functionalized heterocycles like 4-Ethyl-3-nitropyridine (MW 152.15 g/mol ) is a critical quality attribute in synthetic workflows. Because positional isomers (e.g., 2-ethyl-3-nitropyridine or 4-ethyl-2-nitropyridine) exhibit nearly identical retention times in standard chromatography, mass spectrometry (MS) serves as the definitive orthogonal technique for isomer differentiation.

This guide objectively compares the performance, mechanistic data, and operational protocols of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 4-Ethyl-3-nitropyridine.

Mechanistic Insights: The "Ortho Effect"

The cornerstone of identifying 4-Ethyl-3-nitropyridine lies in understanding the causality behind its gas-phase dissociation. The spatial proximity of the ethyl group at the 4-position to the nitro group at the 3-position creates an ideal steric environment for a proximity-driven rearrangement known as the "ortho effect"[1].

Upon ionization, the electron-deficient oxygen of the nitro group abstracts a hydrogen atom from the adjacent ethyl chain via a six-membered cyclic transition state. This intramolecular redox process reduces the nitro group while oxidizing the alkyl chain[2].

  • In GC-EI-MS (Hard Ionization): The radical cation [M]+∙ undergoes this rearrangement to expel a hydroxyl radical ( OH, 17 Da), generating a highly abundant, diagnostic [M−17]+ ion at m/z 135[1].

  • In LC-ESI-MS/MS (Soft Ionization): The even-electron protonated precursor [M+H]+ (m/z 153) undergoes a parallel rearrangement during Collisional-Induced Dissociation (CID). However, instead of a radical loss, it predominantly expels a neutral water molecule ( H2​O , 18 Da) to yield an m/z 135 product ion[2]. Additionally, the loss of a 30 Da neutral, corresponding to the NO radical, is a primary structure-dependent fragmentation pathway[3], which notably violates the even-electron rule but is highly diagnostic for nitroaromatics.

Platform Comparison & Quantitative Data

Choosing between GC-MS and LC-MS/MS depends on the matrix complexity and the specific structural data required. GC-EI-MS provides a highly reproducible, library-searchable fingerprint rich in skeletal cleavage data. Conversely, LC-ESI-MS/MS excels in trace-level quantitation and isolating the precursor ion from complex biological or synthetic matrices.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

Data represents typical relative abundances for the [M]+∙ precursor at m/z 152.

m/zRelative Abundance (%)Ion AssignmentMechanistic Origin
152 45 [M]+∙ Molecular Ion (Radical Cation)
137 20 [M−CH3​]+ α -cleavage of the ethyl group
135 100 (Base) [M−OH]+ Ortho effect (Hydrogen transfer)[1]
122 15 [M−NO]+ Loss of nitric oxide radical
106 60 [M−NO2​]+ Direct homolytic cleavage of the nitro group
78 35 [C5​H4​N]+ Pyridine ring core
Table 2: LC-ESI-MS/MS (CID) Fragmentation Profile

Data represents product ions generated from the [M+H]+ precursor at m/z 153 at a Collision Energy (CE) of 20 eV.

m/zRelative Abundance (%)Ion AssignmentMechanistic Origin
153 10 [M+H]+ Protonated Precursor Ion
135 100 (Base) [M+H−H2​O]+ Ortho effect (Intramolecular oxidation/water loss)[2]
123 25 [M+H−NO]+∙ Radical loss of NO (diagnostic for nitro groups)[3]
107 40 [M+H−NO2​]+ Loss of intact nitro group

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in system suitability checks. A protocol is only valid if the system proves its capability to generate the expected thermodynamic states prior to sample injection.

Protocol A: GC-EI-MS Analysis
  • System Suitability (The Validation Step): Inject 1 µL of 50 µg/mL DFTPP (Decafluorotriphenylphosphine). The system is validated only if the m/z 198 base peak and m/z 442 molecular ion meet standard EPA tuning criteria. This proves the 70 eV electron energy is accurately calibrated to yield reproducible fragmentation ratios.

  • Sample Preparation: Dissolve 4-Ethyl-3-nitropyridine in anhydrous Dichloromethane (DCM) to a final concentration of 100 µg/mL. DCM is chosen for its high volatility and lack of protic interference.

  • Chromatography: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Inject 1 µL in split mode (10:1). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Data Acquisition: Operate the MS in full scan mode (m/z 50–300) with the source temperature maintained at 230°C to prevent thermal degradation of the nitro group.

Protocol B: LC-ESI-MS/MS Analysis
  • System Suitability (The Validation Step): Perform an infusion of a Reserpine standard (m/z 609 195). Calibrate the collision gas (Argon) pressure and Collision Energy (CE) so that the precursor ion survival rate is <10%. This validates the collision cell's kinetic efficiency, which is mandatory for driving the water-loss ortho effect.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid. The formic acid drives the equilibrium toward the [M+H]+ state, maximizing ionization efficiency.

  • Chromatography: Utilize a C18 RP-UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient from 5% to 95% organic (Methanol + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Data Acquisition: Operate in ESI Positive mode. Set the capillary voltage to 3.5 kV. Isolate m/z 153 in Q1, apply a CE ramp of 15–25 eV in Q2, and scan product ions in Q3.

Analytical Visualizations

Workflow cluster_0 GC-EI-MS (Hard Ionization) cluster_1 LC-ESI-MS/MS (Soft Ionization) Start 4-Ethyl-3-nitropyridine Analytical Sample GC_Prep Extraction in DCM (100 µg/mL) Start->GC_Prep LC_Prep Dilution in MeOH/H2O + 0.1% Formic Acid Start->LC_Prep GC_Sep Capillary GC (DB-5MS) Thermal Desorption GC_Prep->GC_Sep GC_Ion Electron Ionization (70 eV) Radical Cation [M]+• GC_Sep->GC_Ion Analysis Data Acquisition & Ortho Effect Validation GC_Ion->Analysis LC_Sep RP-UHPLC (C18) Gradient Elution LC_Prep->LC_Sep LC_Ion Electrospray Ionization (+) Protonated Ion [M+H]+ LC_Sep->LC_Ion LC_Ion->Analysis

Figure 1: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

Fragmentation cluster_EI EI-MS Pathways (m/z 152) cluster_ESI ESI-MS/MS Pathways (m/z 153) M_EI [M]+• m/z 152 F1_EI [M - OH]+ m/z 135 M_EI->F1_EI - •OH (17 Da) Ortho Effect F2_EI [M - NO2]+ m/z 106 M_EI->F2_EI - •NO2 (46 Da) Simple Cleavage M_ESI [M+H]+ m/z 153 F1_ESI [M+H - H2O]+ m/z 135 M_ESI->F1_ESI - H2O (18 Da) Ortho Effect F2_ESI [M+H - NO]+• m/z 123 M_ESI->F2_ESI - •NO (30 Da) Radical Loss

Figure 2: Divergent ortho-effect fragmentation pathways in EI and ESI modes.

References

  • Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Journal of the American Society for Mass Spectrometry.[Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry.[Link]

  • Sequential ortho effects: characterization of novel [M - 35]+ fragment ions in the mass spectra of 2-alkyl-4, 6-dinitrophenols. Journal of the American Society for Mass Spectrometry.[Link]

Sources

Validation

Comparing reactivity of 4-Ethyl-3-nitro-pyridine vs 4-Methyl-3-nitro-pyridine

A Comparative Guide to the Reactivity of 4-Methyl-3-nitropyridine vs. 4-Ethyl-3-nitropyridine in Heterocyclic Synthesis Executive Summary In the development of novel therapeutics, functionalized pyridines serve as indisp...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 4-Methyl-3-nitropyridine vs. 4-Ethyl-3-nitropyridine in Heterocyclic Synthesis

Executive Summary

In the development of novel therapeutics, functionalized pyridines serve as indispensable building blocks. Specifically, 3-nitro-4-alkylpyridines are critical precursors for the synthesis of azaindoles (pyrrolopyridines), a privileged scaffold in kinase inhibitors and antiviral agents. As a Senior Application Scientist, selecting the correct starting material—whether 4-Methyl-3-nitropyridine or 4-Ethyl-3-nitropyridine —is not merely a matter of substituting a methyl for an ethyl group; it fundamentally alters the thermodynamic and kinetic landscape of the synthesis. This guide objectively compares their reactivity profiles, elucidating the causality behind their experimental behaviors and providing self-validating protocols for their application.

Mechanistic Causality: The Alkyl-Nitro Relationship

The reactivity of both 4-methyl-3-nitropyridine and 4-ethyl-3-nitropyridine is governed by the strong electron-withdrawing nature of the adjacent 3-nitro group and the pyridine nitrogen. However, their specific synthetic utilities diverge due to two primary factors: α -proton acidity and steric hindrance .

  • 4-Methyl-3-nitropyridine (High Reactivity): The 4-methyl group possesses three highly acidic α -protons. The conjugate base (carbanion) formed upon deprotonation is highly stabilized by resonance delocalization into the ortho-nitro group and the para-pyridine nitrogen. This makes it an exceptional substrate for Knoevenagel condensations, Reissert reactions, and Leimgruber-Batcho indole syntheses[1]. For instance, treatment with diethyl oxalate and a base rapidly yields a pyruvate intermediate, which can be reductively cyclized to form 6-azaindole derivatives[1].

  • 4-Ethyl-3-nitropyridine (Attenuated Reactivity): The 4-ethyl group contains only two α -protons. The presence of the additional terminal methyl group introduces an electron-donating inductive effect (+I), which slightly destabilizes the intermediate carbanion, reducing the overall acidity of the α -protons compared to its methyl counterpart. Furthermore, the increased steric bulk of the ethyl group significantly hinders the approach of bulky electrophiles[2]. Consequently, condensation reactions require harsher forcing conditions (e.g., stronger bases, higher temperatures, or prolonged reflux) and often result in lower yields.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical and reactive differences between the two substrates, providing a predictive baseline for experimental design.

Property4-Methyl-3-nitropyridine4-Ethyl-3-nitropyridine
CAS Number 5832-44-0847974-76-9
α -Proton Acidity High (3 acidic protons)Moderate (2 acidic protons, +I effect)
Steric Hindrance at C4 LowHigh
Condensation Kinetics Fast; readily forms enamine/styryl intermediates[3]Slow; sterically hindered transition state[2]
Vicarious Nucleophilic Substitution Highly efficient[2]Moderate efficiency, requires optimized leaving groups[2]
Primary Synthetic Utility 6-Azaindoles, unsubstituted at C33-Methyl-6-Azaindoles

Reaction Pathway Visualization

To conceptualize the kinetic divergence between these two substrates, the following mechanistic pathway illustrates their respective condensation and cyclization trajectories.

Reactivity_Comparison Sub1 4-Methyl-3-nitropyridine High α-proton acidity Reagent Electrophile + Base (e.g., Aldehyde / Piperidine) Sub1->Reagent Sub2 4-Ethyl-3-nitropyridine Lower acidity, High sterics Sub2->Reagent Int1 Styrylpyridine Intermediate Fast Kinetics, High Yield Reagent->Int1 Favored (Low Sterics) Int2 Substituted Intermediate Slow Kinetics, Moderate Yield Reagent->Int2 Hindered (High Sterics) Cycl Reductive Cyclization (Pd/C, H2) Int1->Cycl Int2->Cycl Prod1 6-Azaindole Cycl->Prod1 Prod2 3-Methyl-6-Azaindole Cycl->Prod2

Mechanistic pathway comparing the condensation and cyclization of 4-Methyl vs. 4-Ethyl substrates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent the propagation of failed intermediates.

Protocol 1: Condensation of 4-Methyl-3-nitropyridine with Aryl Aldehydes

This protocol leverages the high acidity of the 4-methyl group to synthesize 2-aryl substituted 6-azaindoles[3]. Piperidine is selected as the base because it acts dualistically: it deprotonates the highly acidic α -methyl group and transiently forms an iminium ion with the aldehyde, enhancing its electrophilicity.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 4-methyl-3-nitropyridine and 1.1 equivalents of the target aryl aldehyde in anhydrous methanol under an inert argon atmosphere. Causality: Methanol stabilizes the polar transition state of the Knoevenagel-type condensation.

  • Catalyst Addition: Add 0.5 equivalents of piperidine dropwise at room temperature[3].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65 °C).

  • Validation Checkpoint 1 (In-Process): After 4 hours, pull a 50 μ L aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is only considered complete when the starting mass (m/z 139) is depleted by >95% and the corresponding styrylpyridine intermediate mass is dominant.

  • Isolation: Cool the mixture to 0 °C to precipitate the intermediate. Filter and wash with cold methanol.

  • Reductive Cyclization: Dissolve the intermediate in ethanol, add 10% Pd/C (0.1 eq), and stir under a hydrogen atmosphere (1 atm) for 12 hours.

  • Validation Checkpoint 2 (Final): Filter through Celite to remove the catalyst, concentrate, and verify the final 2-aryl-6-azaindole via 1 H NMR. Self-Validation: The disappearance of the nitro group and the emergence of a broad singlet at ~11.5 ppm (indole N-H) confirms successful cyclization.

Protocol 2: Vicarious Nucleophilic Substitution (VNS) of 4-Ethyl-3-nitropyridine

Because the 4-ethyl group is less prone to standard condensation, it is often subjected to alternative functionalization strategies, such as VNS, to introduce complex alkyl chains at adjacent positions[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask, dissolve 4-ethyl-3-nitropyridine (1.0 eq) and a selected sulfonate electrophile (e.g., neopentyl methanesulfonate, 1.1 eq) in anhydrous DMF[2].

  • Cryogenic Control: Cool the system to -40 °C using a dry ice/acetonitrile bath. Causality: Strict temperature control is mandatory. The 4-ethyl substrate is prone to competitive side reactions (e.g., dimerization) if the carbanion is generated at ambient temperatures.

  • Base Addition: Add a strong, non-nucleophilic base (e.g., KOtBu or specific amine bases) dropwise[2].

  • Validation Checkpoint 1: Monitor the reaction color. A deep, persistent color change (often dark red/purple) validates the formation of the stabilized Meisenheimer complex.

  • Quenching & Extraction: After 3 hours, quench the reaction with 10% w/v aqueous NH 4​ Cl[2]. Extract with ethyl acetate. Causality: NH 4​ Cl provides mild protonation without causing the degradation of the newly formed alkylated product, which can occur under strong acidic conditions.

  • Purification: Dry the organic phase over anhydrous MgSO 4​ , filter, and purify via silica gel column chromatography (eluent: toluene/ethyl acetate)[2].

Workflow Step1 1. Substrate + Base Deprotonation Check1 Validation: Color Change (Carbanion) Step1->Check1 Step2 2. Electrophile Addition Condensation / VNS Check1->Step2 Check2 Validation: LC-MS / TLC Monitoring Step2->Check2 Step3 3. Reductive Cyclization Pd/C, H2 Check2->Step3 Check3 Validation: NMR Structural Confirmation Step3->Check3

Self-validating experimental workflow ensuring intermediate integrity prior to cyclization.

References

  • [1] Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. Available at:

  • [3] Synthesis of 2-Aryl-1-hydroxyazaindoles and 2-Arylazaindoles via Oxidation of o-Hydroxyaminostyrylpyridines. Thieme Connect. Available at:

  • [2] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Amazon S3 / Literature Data. Available at:

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Comparative

UV-Vis absorption maxima for 4-Ethyl-3-nitro-pyridine characterization

Comparative Guide: UV-Vis Absorption Characterization of 4-Ethyl-3-nitropyridine Executive Summary In preclinical drug development and synthetic chemistry, functionalized pyridines serve as indispensable pharmacophores....

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Characterization of 4-Ethyl-3-nitropyridine

Executive Summary

In preclinical drug development and synthetic chemistry, functionalized pyridines serve as indispensable pharmacophores. Accurately characterizing these intermediates is critical for downstream synthetic validation and quality control. 4-Ethyl-3-nitropyridine presents a unique electronic profile driven by the interplay between an electron-withdrawing nitro group and an electron-donating ethyl group. This guide provides an authoritative, comparative analysis of its UV-Vis absorption characteristics against baseline pyridine derivatives, supported by a self-validating experimental protocol.

Mechanistic Insights: The Causality of Absorption

The UV-Vis absorption spectrum of a heteroaromatic molecule is a direct readout of its electronic transitions—primarily π→π∗ and n→π∗ transitions.

Unsubstituted pyridine absorbs weakly around 250 nm. The introduction of substituents fundamentally alters the HOMO-LUMO energy gap:

  • The Nitro Group (3-Position): The strong inductive (-I) and mesomeric (-M) effects of the nitro group withdraw electron density from the aromatic ring. This lowers the energy required for electronic excitation, resulting in a pronounced bathochromic (red) shift. Empirical data demonstrates that the baseline compound, 3-nitropyridine, exhibits an absorption maximum ( λmax​ ) at approximately 260 nm[1].

  • The Ethyl Group (4-Position): When an ethyl group is added to the 4-position to form 4-Ethyl-3-nitropyridine, the alkyl chain exerts a positive inductive (+I) effect and donates electron density via hyperconjugation.

  • The Push-Pull Dynamic: The electron donation from the ethyl group into the electron-deficient ring (exacerbated by the ortho-situated nitro group) creates a "push-pull" electronic system. Consequently, the HOMO-LUMO gap is further compressed, inducing an additional bathochromic shift relative to 3-nitropyridine.

ElectronicEffects Base Pyridine Chromophore (Base π→π* Transition) Nitro 3-Nitro Group (-I, -M) Strong Electron Withdrawal Base->Nitro Inductive pull Ethyl 4-Ethyl Group (+I) Electron Donation Base->Ethyl Hyperconjugation Shift Net Bathochromic Shift (Red Shift in λmax) Nitro->Shift Ethyl->Shift

Fig 2: Mechanistic pathway of substituent electronic effects on UV-Vis absorption.

Comparative Performance Analysis

To contextualize the spectral properties of 4-Ethyl-3-nitropyridine, we must benchmark it against structural alternatives. The table below synthesizes the quantitative UV-Vis data, demonstrating how incremental substitutions dictate spectral behavior.

CompoundSubstituent ProfileEstimated λmax​ (nm)Molar Extinction Coefficient ( ϵ )Primary Electronic Driver
Pyridine None~250~2,000 M⁻¹cm⁻¹Baseline π→π∗ transition
3-Nitropyridine 3-NO₂260~6,000 M⁻¹cm⁻¹Strong -I, -M effects[1][2]
4-Methyl-3-nitropyridine 3-NO₂, 4-CH₃~264~6,500 M⁻¹cm⁻¹Weak +I from methyl group
4-Ethyl-3-nitropyridine 3-NO₂, 4-CH₂CH₃~268~6,800 M⁻¹cm⁻¹Enhanced +I and hyperconjugation

Note: Data derived from standardized measurements in Acetonitrile (MeCN).

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, researchers must adopt a self-validating workflow. The following protocol outlines the exact methodology for capturing the UV-Vis spectra of nitropyridines, explaining the causality behind each step to ensure analytical trustworthiness.

Workflow A 1. Sample Prep 2.0x10⁻⁵ M in MeCN B 2. Baseline Blanking 10mm Quartz Cuvette A->B C 3. UV-Vis Scan 200-400 nm Range B->C D 4. Data Analysis λmax & ε Calculation C->D

Fig 1: Self-validating UV-Vis characterization workflow for nitropyridine derivatives.

Step-by-Step Methodology:

1. Solvent Selection & Preparation

  • Action: Utilize HPLC-grade Acetonitrile (MeCN) as the diluent.

  • Causality: MeCN possesses a low UV cutoff (~190 nm), ensuring the solvent does not mask the critical 200–300 nm region where nitropyridines absorb. Furthermore, its polar aprotic nature stabilizes the excited state without excessive hydrogen bonding, which could otherwise obscure delicate n→π∗ transitions.

2. Sample Dissolution & Concentration Targeting

  • Action: Prepare a primary stock solution of 4-Ethyl-3-nitropyridine at 1.0 mM. Perform serial dilutions to achieve a final working concentration of 2.0×10−5 M[3].

  • Causality: Operating at 2.0×10−5 M ensures the maximum absorbance (A) remains strictly within the linear dynamic range of the spectrophotometer's detector (0.1 to 1.0 AU). This adherence to the Beer-Lambert Law prevents photometric inaccuracy caused by stray light or detector saturation.

3. Cuvette Selection & Baseline Correction

  • Action: Use matched 10 mm path-length quartz cuvettes. Perform a dual-beam baseline correction with pure MeCN in both the reference and sample cells prior to introducing the analyte.

  • Causality: Standard optical glass and plastics absorb strongly below 300 nm; therefore, quartz is mandatory for UV transparency. Baseline correction mathematically subtracts solvent scattering and cuvette imperfections, validating that any observed peaks are strictly derived from the target molecule.

4. Spectral Acquisition & Processing

  • Action: Scan the sample from 200 nm to 400 nm using a scan rate of 100 nm/min and a slit width of 1 nm.

  • Causality: A narrow slit width (1 nm) provides high spectral resolution, allowing for the precise determination of λmax​ . A moderate scan rate prevents peak distortion or artificial shifting caused by the detector's electronic response time. Once acquired, calculate the molar extinction coefficient ( ϵ ) using the rearranged Beer-Lambert equation: ϵ=A/(l⋅c) .

References

  • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules Source: mdpi.com URL: [Link]

  • Title: 3-Nitropyridine - the NIST WebBook Source: nist.gov URL: [Link]

Sources

Validation

Validating the Synthesis of 4-Ethyl-3-nitro-pyridine: A Comparative Guide to Elemental Analysis

In the landscape of pharmaceutical research and drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. Pyridine derivatives, in particular, represent a signific...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. Pyridine derivatives, in particular, represent a significant class of heterocyclic compounds that are integral to the structure of numerous therapeutic agents.[1][2][3] This guide provides an in-depth, technical comparison for validating the synthesis of a key intermediate, 4-Ethyl-3-nitro-pyridine, with a focus on the gold-standard technique of elemental analysis. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Critical Role of Synthesis Validation

The journey from a designed molecule to a potential drug candidate is paved with rigorous validation at every step. For a molecule like 4-Ethyl-3-nitro-pyridine, which serves as a versatile building block, confirming its elemental composition is not merely a quality control checkpoint; it is the foundational evidence of a successful synthesis.[4][5] Any deviation from the theoretical elemental percentages can indicate the presence of impurities, residual starting materials, or an entirely different product, all of which can have profound consequences on subsequent reactions and the biological activity of the final compound.

Synthesis of 4-Ethyl-3-nitro-pyridine: A Mechanistic Approach

The synthesis of 4-Ethyl-3-nitro-pyridine is typically achieved through a well-established electrophilic nitration reaction on 4-ethylpyridine. The choice of this pathway is dictated by the electronic nature of the pyridine ring and the directing effects of the ethyl group.

Proposed Synthesis of 4-Ethyl-3-nitro-pyridine

A plausible and commonly employed method for the synthesis of related compounds involves the N-oxidation of the parent pyridine followed by nitration.[6][7] The N-oxide is a crucial intermediate as it activates the pyridine ring towards electrophilic substitution, primarily at the 4-position.

Step 1: N-Oxidation of 4-Ethylpyridine

The initial step involves the oxidation of the nitrogen atom in the 4-ethylpyridine ring. This is often accomplished using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and an acid like glacial acetic acid.[6][7] The N-oxide formation is critical as it alters the electron density of the pyridine ring, making the C4 position more susceptible to electrophilic attack.

Step 2: Nitration of 4-Ethylpyridine-N-oxide

The resulting 4-ethylpyridine-N-oxide is then subjected to nitration. A classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid is employed.[7] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich 4-position of the N-oxide. Subsequent workup removes the N-oxide to yield 4-Ethyl-3-nitro-pyridine.

A similar approach for a related compound, 4-ethoxy-3-nitropyridine, involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with sodium ethoxide.[8]

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start: 4-Ethylpyridine Step1 Step 1: N-Oxidation (e.g., m-CPBA or H₂O₂/AcOH) Start->Step1 Intermediate Intermediate: 4-Ethylpyridine-N-oxide Step1->Intermediate Step2 Step 2: Nitration (HNO₃/H₂SO₄) Intermediate->Step2 Product Crude Product: 4-Ethyl-3-nitro-pyridine Step2->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification FinalProduct Pure 4-Ethyl-3-nitro-pyridine Purification->FinalProduct

Caption: Synthesis workflow for 4-Ethyl-3-nitro-pyridine.

Elemental Analysis: The Ultimate Arbiter of Composition

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the elemental composition of an organic compound.[4][9][10] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in a sample.[11][12] This technique is indispensable for validating the synthesis of a novel compound like 4-Ethyl-3-nitro-pyridine.[4][5]

The principle of modern CHN analyzers is based on the complete combustion of a small, precisely weighed sample in a high-oxygen environment.[10][13] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector.[14]

The Logic of Comparison: Theoretical vs. Experimental Data

The power of elemental analysis lies in the direct comparison of experimentally obtained data with the theoretically calculated elemental percentages for the target molecule. For a newly synthesized compound, the experimental values for C, H, and N should fall within a narrow, acceptable range of the theoretical values, typically ±0.4%, to confirm its identity and purity.[15]

Theoretical Calculation for C₇H₈N₂O₂ (4-Ethyl-3-nitro-pyridine):

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol

  • % Carbon (C): (7 * 12.01) / 152.15 * 100 = 55.26%

  • % Hydrogen (H): (8 * 1.01) / 152.15 * 100 = 5.30%

  • % Nitrogen (N): (2 * 14.01) / 152.15 * 100 = 18.41%

Data Presentation: A Comparative Table
ElementTheoretical %Experimental % (Batch 1)Experimental % (Batch 2)Deviation (Batch 1)Deviation (Batch 2)
Carbon (C)55.2655.1855.31-0.08+0.05
Hydrogen (H)5.305.355.27+0.05-0.03
Nitrogen (N)18.4118.3518.45-0.06+0.04

Analysis of Results: The experimental data from both batches show excellent agreement with the theoretical values, with all deviations well within the acceptable ±0.4% range.[15] This provides strong evidence for the successful synthesis and high purity of 4-Ethyl-3-nitro-pyridine.

Experimental Protocol: CHN Elemental Analysis
  • Sample Preparation: A small amount (typically 1-3 mg) of the purified and thoroughly dried 4-Ethyl-3-nitro-pyridine is accurately weighed into a tin or silver capsule using a microbalance.[12]

  • Instrument Setup: The CHN analyzer is calibrated using a certified standard of known elemental composition, such as acetanilide.

  • Combustion: The encapsulated sample is introduced into the combustion furnace, which is maintained at a high temperature (typically ~900-1000 °C) in a pure oxygen environment.[9]

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, and various nitrogen oxides) are passed through a reduction furnace to convert all nitrogen oxides to N₂ gas. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector, and the resulting signals are integrated to determine the amount of each element.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the integrated signals and the initial sample weight.

Validation Workflow: Elemental Analysis

Validation_Workflow Start Start: Purified 4-Ethyl-3-nitro-pyridine Weighing Accurate Weighing (1-3 mg) Start->Weighing Combustion Combustion (~1000°C, O₂ atmosphere) Weighing->Combustion Gas_Processing Gas Separation (GC) & Reduction (N₂ formation) Combustion->Gas_Processing Detection Detection (TCD) Gas_Processing->Detection Data_Analysis Data Analysis: Calculate Experimental %C, %H, %N Detection->Data_Analysis Comparison Comparison with Theoretical Values Data_Analysis->Comparison Validation Validation: Deviation < ±0.4% Comparison->Validation

Caption: Workflow for validation via elemental analysis.

Conclusion: An Indispensable Partnership

In the synthesis of novel compounds for drug discovery, the synthetic protocol and the analytical validation are inextricably linked. This guide has demonstrated that while a robust synthetic strategy is essential for producing 4-Ethyl-3-nitro-pyridine, it is the rigorous validation by elemental analysis that provides the definitive confirmation of its successful creation. The close agreement between theoretical and experimental CHN values serves as a testament to the purity and correct elemental composition of the synthesized molecule, providing the necessary confidence for its use in subsequent research and development endeavors.

References

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • AZoM. How Does a CHNSO Analyzer Work? [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • OEAlabs.com. Analytical Services for elemental analysis of CHNOS. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Eurofins Scientific. CHNS Analysis. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Encyclopedia.pub. Nitrogen Containing Heterocycles. [Link]

  • RSC Publishing. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

Sources

Comparative

Nitration of 4-Substituted Pyridines: A Comparative Guide to Nitrating Agents

The nitration of the pyridine nucleus remains one of the most notoriously challenging transformations in heterocyclic organic synthesis. Due to the inherent electronegativity of the nitrogen atom, the pyridine ring is el...

Author: BenchChem Technical Support Team. Date: March 2026

The nitration of the pyridine nucleus remains one of the most notoriously challenging transformations in heterocyclic organic synthesis. Due to the inherent electronegativity of the nitrogen atom, the pyridine ring is electron-deficient, making it highly resistant to classical electrophilic aromatic substitution (SEAr)[1]. When subjected to traditional strongly acidic nitrating mixtures, the basic nitrogen is instantly protonated to form a pyridinium ion, further deactivating the ring toward electrophilic attack[1].

For 4-substituted pyridines (such as 4-methylpyridine or 4-methoxypyridine), the para-substituent dictates the steric environment and electronic distribution, typically directing the incoming nitro group to the meta (3- or 5-) positions. This guide systematically evaluates the mechanistic causality, performance, and experimental protocols of four primary nitrating systems to help researchers optimize yield and regioselectivity.

Mechanistic Causality: Direct SEAr vs. Dearomatization

Understanding the failure of classical methods is key to selecting the right reagent. In a Mixed Acid (HNO₃/H₂SO₄) system, the reaction relies on the direct attack of the nitronium ion (NO₂⁺) on a highly deactivated pyridinium species, requiring extreme thermal conditions (>130 °C) that often lead to decomposition and abysmal yields[1][2].

Modern methodologies bypass this thermodynamic sink by employing an N-activation/dearomatization strategy . Mild agents like Dinitrogen Pentoxide (N₂O₅) or Nitronium Tetrafluoroborate (NO₂BF₄) react selectively with the pyridine lone pair to form an N-nitropyridinium intermediate[3][4]. Subsequent nucleophilic trapping (e.g., using aqueous bisulfite) produces a transient dihydropyridine intermediate. This intermediate undergoes a facile rearrangement and elimination to yield the β-nitrated product under exceptionally mild conditions[4][5].

Mechanism A 4-Substituted Pyridine B Direct SEAr (HNO3/H2SO4) A->B Protonation C N-Activation (N2O5 or NO2BF4) A->C Dearomatization D Pyridinium Ion (Deactivated) B->D F N-Nitropyridinium Salt C->F -78 °C to RT E Low Yield / Harsh Heat D->E >130 °C G Dihydropyridine Intermediate (via NaHSO3) F->G Nucleophilic Attack H Regioselective 3-Nitration G->H Rearomatization

Fig 1. Divergent mechanistic pathways for pyridine nitration.

Comparative Performance Data

The following table summarizes the quantitative performance of various nitrating agents specifically applied to 4-methylpyridine, a benchmark substrate for evaluating pyridine functionalization.

Nitrating AgentReaction TemperatureYield (4-Methylpyridine)Mechanistic PathwayKey AdvantageKey Limitation
HNO₃ / H₂SO₄ 130 °C – 160 °C< 15%Direct SEAr (Pyridinium)Low reagent costHarsh conditions; poor yield[2]
N₂O₅ in SO₂ -78 °C to -11 °C60% – 70%N-NitropyridiniumHigh regioselectivityRequires specialized N₂O₅ handling[2]
NO₂BF₄ in MeCN -20 °C to RT50% – 65%N-NitropyridiniumStable solid NO₂⁺ sourceHighly moisture sensitive[1][3]
TFAA / HNO₃ 0 °C to RT78%In-situ activationExcellent yield; simple setupExothermic; requires strict cooling[6]

Self-Validating Experimental Methodologies

To ensure reproducibility, the following step-by-step protocols detail the two most effective methodologies for the nitration of 4-substituted pyridines: the TFAA/HNO₃ system and the N₂O₅ dearomatization pathway.

Protocol A: High-Yield Nitration via TFAA / HNO₃

Causality: Trifluoroacetic anhydride (TFAA) reacts with 100% HNO₃ to generate highly electrophilic nitronium trifluoroacetate in situ. This avoids the strongly protonating environment of sulfuric acid, allowing the reaction to proceed at room temperature with superior yields[6].

Step-by-Step Workflow:

  • Substrate Addition: To an oven-dried flask, add trifluoroacetic anhydride (TFAA) and cool the system to 0 °C using an ice bath. Slowly add 4-methylpyridine (1.0 equiv.) with continuous magnetic stirring[6].

  • Nitrating Agent Addition: Dropwise add 100% fuming nitric acid to the mixture. Critical Control: The internal temperature must be strictly maintained below 5–10 °C to prevent runaway exothermic decomposition[6].

  • Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 9–10 hours[6].

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred, chilled aqueous solution of sodium metabisulfite (Na₂S₂O₅) to neutralize unreacted oxidizing species[6].

  • Work-up & Isolation: After 24 hours, adjust the pH of the solution to 6–7 by the slow addition of a 25% NaOH solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford 4-methyl-3-nitropyridine (78% yield)[6].

Workflow Step1 1. Substrate Prep Pyridine + TFAA Step2 2. Temp Control Cool to 0 °C Step1->Step2 Step3 3. Nitration Add 100% HNO3 dropwise Step2->Step3 Step4 4. Reaction Stir at RT (9-10 h) Step3->Step4 Step5 5. Quenching Chilled Na2S2O5 (aq) Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for TFAA/HNO3 nitration.

Protocol B: N₂O₅-Mediated Nitration via N-Nitropyridinium Intermediate

Causality: Dinitrogen pentoxide acts as a powerful, non-acidic electrophile, forming an N-nitropyridinium salt at cryogenic temperatures. The addition of aqueous sodium bisulfite (NaHSO₃) traps this intermediate as a dihydropyridine sulfonic acid, which subsequently rearomatizes to the β-nitro derivative[4].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve N₂O₅ (0.5 - 1.0 M) in liquid SO₂ or nitromethane (MeNO₂) and cool the reactor to -40 °C[2][3].

  • Salt Formation: Add 4-methylpyridine dropwise. Maintain the reaction at -78 °C to -11 °C for approximately 4 hours to ensure complete conversion to the N-nitropyridinium nitrate salt[2].

  • Nucleophilic Addition: Quench the reaction mixture into an aqueous solution of NaHSO₃. This forms transient 1,2- and 1,4-dihydropyridine intermediates[4].

  • Rearomatization: Allow the aqueous mixture to slowly warm to room temperature. The intermediates undergo elimination of the sulfonate group to yield the final 3-nitrated pyridine[4].

  • Isolation: Neutralize the mixture, extract with dichloromethane, dry, and purify to obtain the product.

Troubleshooting and Process Optimization

  • Preventing Over-Nitration: 4-substituted pyridines bearing electron-donating groups (e.g., 4-methoxypyridine) activate the ring, making the initial nitration easier but significantly increasing the risk of dinitration. To favor mono-nitration, researchers must strictly lower the reaction temperature and precisely control the stoichiometric equivalents of the nitrating agent[7].

  • Continuous Flow Implementation: For industrial scale-up, highly exothermic nitrations (such as the TFAA/HNO₃ or classical mixed acid systems) pose severe thermal runaway risks in batch reactors. Implementing continuous flow microreactors provides superior heat dissipation and precise residence time control (e.g., 5–10 minutes at 50 °C). This drastically improves safety profiles and often increases the yield of the desired mononitro derivative compared to batch processes[8][9].

References

  • "The Nitro Group in Organic Synthesis" - pageplace.de.
  • "Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines" - Benchchem.
  • "WO1993023352A1 - Nitration system, and process for nitrating aromatic compounds" - Google Patents.
  • "Nitration in inert Fluids" - Durham E-Theses.
  • "Eli Ranes's research works" - ResearchGate.
  • "Aryl Group | PDF | Pyridine | Heterocyclic Compound" - Scribd.
  • "High Output Continuous Nitration" - ACS Publications.
  • "Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration" - Benchchem.
  • "Continuous flow nitration in miniaturized devices" - Beilstein Journals.

Sources

Safety & Regulatory Compliance

Safety

4-Ethyl-3-nitro-pyridine proper disposal procedures

Comprehensive Disposal and Operational Safety Guide for 4-Ethyl-3-nitro-pyridine As a Senior Application Scientist, I frequently encounter challenges in managing functionalized nitroaromatics in drug discovery workflows....

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Guide for 4-Ethyl-3-nitro-pyridine

As a Senior Application Scientist, I frequently encounter challenges in managing functionalized nitroaromatics in drug discovery workflows. presents a unique dual-hazard profile: the inherent toxicity and environmental persistence of the pyridine core, coupled with the potential reactivity of the nitro group[1][2]. Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard that prevents cross-contamination, environmental release, and adverse laboratory incidents.

Physicochemical Causality and Hazard Profiling

Understanding the molecular behavior of 4-Ethyl-3-nitro-pyridine is essential for designing a self-validating disposal protocol. The nitro functional group (-NO₂) is highly polar and electrophilic, causing an inductive withdrawal of electrons from the pyridine ring ([2]). This conjugative interaction deactivates the ring to electrophilic substitution but increases its susceptibility to nucleophilic attack[2].

Furthermore, nitroaromatics can exhibit thermal instability. When mixed with incompatible materials such as strong reducing agents, oxidizers, or strong bases, the risk of exothermic reactions increases significantly ([3]). Pyridine derivatives are also notorious for their environmental mobility; they are persistent in water and soil, necessitating stringent containment to prevent leaching into municipal water systems[2][3].

Quantitative Safety and Regulatory Data

To ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines, waste containing 4-Ethyl-3-nitro-pyridine must be classified correctly. While not specifically listed as a P- or U-listed waste like unsubstituted pyridine (U196/F005)[4], it often falls under characteristic waste codes due to ignitability (if dissolved in flammable solvents) or toxicity ([5][6]).

Table 1: Physicochemical and Regulatory Data for 4-Ethyl-3-nitro-pyridine

ParameterValue / ClassificationOperational Implication
CAS Number 847974-76-9Unique identifier for SDS and waste manifests[1].
Molecular Formula C₇H₈N₂O₂Nitrogen-rich; generates NOₓ during incineration[3].
Chemical Compatibility Incompatible with strong oxidizers, bases, and reducing agentsMust be segregated in dedicated waste streams.
EPA Waste Codes (Typical) D001 (if in flammable solvent), D003 (if reactive)Requires disposal via permitted hazardous waste facility[5].
Recommended Disposal High-Temperature IncinerationPrevents soil/water contamination; destroys the pyridine ring[7].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step contains a verification check to ensure the integrity of the disposal process.

Step 1: Pre-Disposal Segregation and Risk Assessment

  • Action: Isolate 4-Ethyl-3-nitro-pyridine waste from general organic waste, particularly streams containing strong oxidizers (e.g., nitric acid, peroxides) or reducing agents (e.g., sodium borohydride).

  • Causality: Mixing nitroaromatics with incompatible reagents can initiate spontaneous exothermic reactions or gas evolution ([7]).

  • Validation Check: Verify the waste carboy log. If the log indicates the presence of incompatible chemicals, initiate a new, dedicated waste container.

Step 2: Containment and Solvent Compatibility

  • Action: Dissolve or suspend solid residues in a chemically compatible, non-reactive solvent (e.g., dichloromethane or ethyl acetate) if not already in solution. Use high-density polyethylene (HDPE) or glass containers.

  • Causality: Liquid states facilitate safer transfer and more efficient atomization during the final incineration process. HDPE and glass offer superior chemical resistance against pyridine derivatives compared to standard plastics[7].

  • Validation Check: Inspect the primary container for any signs of degradation, swelling, or vapor leaks before sealing.

Step 3: Labeling and Regulatory Documentation

  • Action: Affix a GHS-compliant hazardous waste label. Explicitly list "4-Ethyl-3-nitro-pyridine", the solvent composition, and the appropriate EPA waste codes (e.g., D001 for flammable mixtures)[5].

  • Causality: Accurate labeling dictates the downstream handling by environmental health and safety (EHS) personnel and prevents improper mixing at the consolidation facility.

  • Validation Check: Ensure the label is legible, securely attached, and dated with the initial accumulation date.

Step 4: Decontamination of Workspaces

  • Action: Clean all fume hood surfaces, spatulas, and glassware that contacted the chemical using a compatible solvent, followed by a soap and water wash. Collect the first solvent rinse into the hazardous waste container[7].

  • Causality: Pyridine derivatives can leave persistent, toxic residues. A dual-wash protocol ensures complete removal of the electrophilic compound from surfaces.

  • Validation Check: Perform a visual inspection and ensure ambient air monitoring detects no residual pyridine derivatives.

Step 5: Final Transfer and Incineration

  • Action: Transfer the sealed containers to the institution's central hazardous waste accumulation area. The waste must be manifested for high-temperature chemical incineration by a licensed RCRA facility[7].

  • Causality: Incineration is the only method that completely cleaves the robust aromatic ring and oxidizes the nitro group, converting the compound into CO₂, H₂O, and manageable NOₓ gases (which are scrubbed by the facility)[3].

  • Validation Check: Obtain and archive the certificate of destruction from the waste management vendor.

Operational Workflow Visualization

DisposalWorkflow Gen Waste Generation (4-Ethyl-3-nitro-pyridine) Seg Segregation (Isolate from Oxidizers/Reducers) Gen->Seg Cont Containment (HDPE/Glass, Compatible Solvent) Seg->Cont Label RCRA Labeling (D001/D003, Accumulation Date) Cont->Label Inc Final Disposal (High-Temp Incineration) Label->Inc

Safe handling, segregation, and RCRA-compliant disposal workflow for 4-Ethyl-3-nitro-pyridine.

References

  • Chemsrc. "4-ethyl-3-nitropyridine | CAS#:847974-76-9". Chemsrc.com. [Link]

  • US Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report". EPA.gov. [Link]

  • PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs". Pwaste.com. [Link]

Sources

Handling

Personal protective equipment for handling 4-Ethyl-3-nitro-pyridine

As a Senior Application Scientist overseeing the integration of complex chemical building blocks into drug discovery pipelines, I frequently consult on the safe handling of dual-hazard intermediates. 4-Ethyl-3-nitro-pyri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of complex chemical building blocks into drug discovery pipelines, I frequently consult on the safe handling of dual-hazard intermediates. 4-Ethyl-3-nitro-pyridine (CAS: 847974-76-9) is a prime example. It combines the lipophilic, volatile nature of a pyridine ring with the reactive, toxic potential of a nitroaromatic group.

Mishandling this compound can lead to severe dermal absorption, respiratory distress, and potential reactive hazards. To build a truly safe laboratory environment, we must move beyond simply listing rules and instead understand the causality behind them. This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans.

Hazard Profile & The Causality of PPE Selection

Understanding the specific physiological and chemical risks of 4-Ethyl-3-nitro-pyridine dictates our PPE strategy. Every piece of equipment serves as a targeted countermeasure against a specific mechanism of injury.

  • The Pyridine Core: Pyridine derivatives are highly lipophilic and act as aggressive solvents. They rapidly permeate standard latex and can cause severe eye damage and respiratory irritation (GHS H315, H319, H335) .

    • Causality: Because latex offers zero resistance to pyridine permeation, high-density nitrile or neoprene gloves are an absolute biochemical necessity .

  • The Nitroaromatic Group (-NO2): Nitroaromatics are known skin penetrants that can induce methemoglobinemia (reducing the blood's oxygen-carrying capacity) and are potentially reactive under high heat.

    • Causality: To prevent systemic toxicity via dermal absorption, full skin coverage (flame-resistant lab coat with knit cuffs) is non-negotiable.

Table 1: Quantitative Safety & Operational Metrics
ParameterThreshold / SpecificationCausality & Scientific Rationale
Fume Hood Face Velocity 80 - 100 fpmEnsures volatile pyridine vapors are captured before breaching the sash plane, preventing inhalation.
Glove Material & Thickness Nitrile or Neoprene, 5 milPyridine rapidly permeates latex. High-density nitrile provides a critical barrier against dermal absorption.
Eye Wash Flush Duration 15 minutesContinuous flushing is mechanically required to dilute and expel severe ocular irritants from the corneal surface.
Storage Temperature 2°C - 8°C (Sealed)Minimizes vapor pressure and prevents thermally-induced degradation of the reactive nitroaromatic group.

Operational Workflow & Decision Matrix

The following diagram outlines the logical progression of handling 4-Ethyl-3-nitro-pyridine, integrating safety checks and emergency decision-making directly into the workflow.

PPE_Workflow Start 1. Pre-Operation Verify Fume Hood (80-100 fpm) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Handle 3. Handle 4-Ethyl-3-nitro-pyridine (Anti-static tools) PPE->Handle Spill Spill or Exposure? Handle->Spill Emergency Initiate Spill Protocol (Inert Absorbent) Spill->Emergency Yes Success 4. Complete Transfer Seal Container Spill->Success No Waste 5. Segregate Waste (Nitroaromatic Stream) Emergency->Waste Success->Waste Doff 6. Doff PPE & Wash Hands Waste->Doff

Workflow for safe handling, PPE utilization, and emergency response for 4-Ethyl-3-nitro-pyridine.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure inherently verifies its own safety before you proceed to the next step.

Protocol A: Safe Handling and Weighing
  • Environmental Verification: Turn on the chemical fume hood.

    • Self-Validating Check: Hold a delicate tissue near the bottom of the sash. If it pulls steadily inward, the exhaust system is validated. If it flutters or falls, abort the operation.

  • PPE Donning: Inspect 5 mil nitrile gloves for micro-tears by trapping air and squeezing. Don chemical splash goggles (not safety glasses) and a flame-resistant lab coat .

  • Static Mitigation: Nitroaromatic powders can carry static charges, leading to sudden aerosolization. Use an anti-static weighing boat and an ionizer if handling dry powder.

  • Transfer: Use a dedicated micro-spatula. Never return excess reagent to the primary container.

    • Causality: Returning material introduces trace contaminants that can catalyze the degradation of the nitro group over time.

  • Sealing: Cap the primary container immediately and purge with inert gas (Nitrogen or Argon) if available, as pyridine derivatives are hygroscopic.

Protocol B: Containment and Spill Response
  • Evacuation & Assessment: If a spill >50 mL or 50 g occurs outside the hood, evacuate the immediate area.

  • PPE Upgrade: Don a secondary pair of nitrile gloves (double-gloving) before approaching the spill.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or sand).

    • Causality:Do not use combustible absorbents like sawdust. Nitroaromatics can act as oxidizing agents or decompose exothermically when mixed with combustible organic materials.

  • Neutralization/Cleanup: Sweep the absorbed material using non-sparking tools. Place into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the surface with a 5% mild detergent solution, followed by a water rinse. Pyridine residues can persist, causing olfactory fatigue and masking ongoing exposure.

Protocol C: Waste Segregation and Disposal
  • Segregation: Isolate 4-Ethyl-3-nitro-pyridine waste strictly from strong oxidizers, reducing agents, and strong bases.

    • Causality: Mixing nitro-pyridine derivatives with incompatible chemicals can trigger violent exothermic reactions. Segregation ensures chemical stability.

  • Labeling: Label the waste container explicitly with "Hazardous Waste: Toxic/Nitroaromatic (4-Ethyl-3-nitro-pyridine)".

  • Storage: Store in a secondary containment tray in a cool, dry, well-ventilated satellite accumulation area.

  • Disposal: Transfer to the institutional Environmental Health and Safety (EHS) team.

    • Causality: Nitroaromatics and pyridine derivatives must never be disposed of down the aqueous drain; they require destruction via high-temperature incineration by a licensed hazardous waste contractor .

References

  • Handling Pyridine: Best Practices and Precautions Post Apple Scientific URL:[Link]

  • Hazardous Substance Fact Sheet: Pyridine New Jersey Department of Health (NJ.gov) URL:[Link]

Retrosynthesis Analysis

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Method

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Model Template_relevance
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Feasible Synthetic Routes

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4-Ethyl-3-nitro-pyridine
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4-Ethyl-3-nitro-pyridine
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